molecular formula C24H22N2O6 B8006698 Z-L-phenylalanine 4-nitrobenzyl ester

Z-L-phenylalanine 4-nitrobenzyl ester

Cat. No.: B8006698
M. Wt: 434.4 g/mol
InChI Key: UQMKSJHSHSCQBP-QFIPXVFZSA-N
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Description

Z-L-phenylalanine 4-nitrobenzyl ester is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-L-phenylalanine 4-nitrobenzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-phenylalanine 4-nitrobenzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c27-23(31-16-20-11-13-21(14-12-20)26(29)30)22(15-18-7-3-1-4-8-18)25-24(28)32-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKSJHSHSCQBP-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Z-L-phenylalanine 4-nitrobenzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties and applications of Z-L-phenylalanine 4-nitrobenzyl ester .

Physicochemical Profile, Synthesis, and Applications in Peptide Chemistry

Executive Summary

Z-L-phenylalanine 4-nitrobenzyl ester (often abbreviated as Z-Phe-ONb or Z-Phe-OBzl(NO₂) ) is a specialized amino acid derivative used primarily as a robust carboxyl-protecting group in peptide synthesis. Distinguished by the presence of the electron-withdrawing para-nitro group on the benzyl ester moiety, this compound exhibits enhanced stability toward acidic conditions compared to unsubstituted benzyl esters. This unique stability profile allows for the selective removal of N-terminal protecting groups (such as Boc) using acidic reagents (e.g., TFA or HCl/dioxane) without compromising the C-terminal ester integrity.

Critical Distinction: Researchers must distinguish this compound from Z-L-phenylalanine 4-nitrophenyl ester (Z-Phe-ONp) . While the abbreviations are similar, the nitrophenyl ester is a highly reactive "active ester" used for acylating amines, whereas the nitrobenzyl ester is a stable protecting group.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]
PropertySpecification
Chemical Name 4-Nitrobenzyl (2S)-2-[(benzyloxycarbonyl)amino]-3-phenylpropanoate
Common Synonyms Z-L-Phe-ONb; Z-Phe-OBzl(4-NO₂); Z-L-Phenylalanine p-nitrobenzyl ester
CAS Number 40299-23-8
Molecular Formula C₂₄H₂₂N₂O₆
Molecular Weight 434.44 g/mol
Stereochemistry L-isomer (S-configuration at the alpha-carbon)
Appearance White to off-white crystalline solid
Structural Components[1][2][3][4][5][6][7][8][9][10][11]
  • Z-Group (Benzyloxycarbonyl): Protects the

    
    -amine, preventing polymerization and urethane formation. It is stable to mild acid but cleaved by hydrogenolysis or strong acid (HBr/AcOH).
    
  • L-Phenylalanine Core: The central amino acid scaffold.

  • 4-Nitrobenzyl Ester (ONb): The C-terminal protecting group. The nitro group at the para position exerts a strong electron-withdrawing effect, destabilizing the formation of the benzyl carbocation. This makes the ester significantly more resistant to acidolysis than a standard benzyl ester.

Structure cluster_properties Functional Properties Z_Group Z-Group (N-Protection) Phe_Core L-Phenylalanine (Scaffold) Z_Group->Phe_Core Amide Bond Nitrobenzyl 4-Nitrobenzyl Ester (C-Protection) Phe_Core->Nitrobenzyl Ester Bond P1 Acid Stable (vs. Benzyl) Nitrobenzyl->P1 P2 Cleaved by H2/Pd or Zn/AcOH Nitrobenzyl->P2

Figure 1: Structural segmentation of Z-Phe-ONb highlighting the functional roles of each moiety.

Physicochemical Properties[1][4][11][13][14][15]
3.1 Solid-State Properties
  • Physical State: Crystalline solid.[5]

  • Melting Point: Typically 80–100 °C (Note: Exact values vary by polymorph and purity; specific literature values for this CAS are scarce compared to the active ester ONp, but structural analogs consistently form solids in this range).

  • Solubility:

    • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

    • Insoluble: Water, Hexanes (poor solubility).

3.2 Stability & Reactivity
  • Acid Stability: The p-nitrobenzyl ester is approx. 100 times more stable to trifluoroacetic acid (TFA) than the unsubstituted benzyl ester. This allows for the use of Boc/Benzyl strategies where the Boc group is removed by TFA while the Z-Phe-ONb linkage remains intact.

  • Base Stability: Susceptible to saponification (hydrolysis) in aqueous alkali (NaOH/MeOH), though the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, potentially increasing hydrolysis rates compared to benzyl esters under basic conditions.

  • Photostability: Unlike ortho-nitrobenzyl derivatives (which are photolabile), the para-nitrobenzyl ester is generally stable to ambient light but can be cleaved under specific reductive photolysis conditions or electron transfer processes.

Synthesis & Experimental Protocols
4.1 Synthesis of Z-Phe-ONb

The synthesis is typically achieved via direct esterification of Z-L-Phenylalanine with 4-nitrobenzyl bromide or 4-nitrobenzyl alcohol.

Method A: Alkylation (Standard Protocol)

  • Reagents: Z-L-Phe-OH (1.0 eq), 4-Nitrobenzyl bromide (1.0 eq), Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve Z-L-Phe-OH in DMF.

    • Add TEA (1.1 eq) to form the carboxylate salt.

    • Add 4-Nitrobenzyl bromide (1.0 eq) slowly at 0 °C.

    • Stir at room temperature for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes.

Method B: Steglich Esterification

  • Reagents: Z-L-Phe-OH, 4-Nitrobenzyl alcohol, DCC, DMAP (cat).

  • Mechanism: DCC activates the carboxylic acid, forming an O-acylisourea intermediate which is then attacked by the alcohol.

4.2 Deprotection (Cleavage) Protocols

The utility of Z-Phe-ONb lies in its specific cleavage conditions.

  • Catalytic Hydrogenolysis:

    • Conditions: H₂ (1 atm), 10% Pd/C, Methanol/Acetic Acid.

    • Mechanism: Reduction of the nitro group to an amine is often the first step, followed by hydrogenolysis of the benzylic C-O bond.

    • Result: Yields free L-Phenylalanine (if Z is also removed) or Z-Phe-OH (if selective conditions are used, though Z is usually removed by H₂/Pd as well).

  • Zinc Reduction (Selective for Nitrobenzyl):

    • Conditions: Zn dust in 90% Acetic Acid.

    • Mechanism: Reduces the nitro group to an amine/hydroxylamine, followed by 1,6-elimination or acid-catalyzed hydrolysis.

    • Selectivity: Can preserve the Z-group if conditions are controlled, though Z is also sensitive to reduction.

Deprotection cluster_H2 Method 1: Global Deprotection cluster_Acid Stability Check Start Z-Phe-ONb (Protected) H2_Cond H2 / Pd-C Solvent: MeOH Start->H2_Cond Acid_Cond 50% TFA / DCM Start->Acid_Cond Result_H2 H-Phe-OH (Free Amino Acid) H2_Cond->Result_H2 Cleaves Z & ONb Result_Acid NO REACTION (Ester Remains Intact) Acid_Cond->Result_Acid Stable

Figure 2: Reaction workflow showing the stability of Z-Phe-ONb to acid versus its lability to catalytic hydrogenation.

Applications in Drug Development[2][4][13]
  • Orthogonal Protection Schemes: In the synthesis of complex peptides (e.g., cyclic peptides or those with sensitive side chains), Z-Phe-ONb allows for the manipulation of other protecting groups. For instance, an N-terminal Boc group can be removed with TFA without affecting the C-terminal nitrobenzyl ester.

  • Solid-Phase Peptide Synthesis (SPPS): While less common in modern Fmoc chemistry, nitrobenzyl esters are valuable in "Safety-Catch" linker strategies where the linker is stable during chain elongation but activated for cleavage at the end of the synthesis.

  • Kinetic Studies (Caution): While Z-Phe-ONp (nitrophenyl) is the standard chromogenic substrate for chymotrypsin, Z-Phe-ONb can be used to study esterases that specifically target benzylic esters, or as a negative control to verify the specificity of proteases for the "active" nitrophenyl ester.

References
  • Guibé-Jampel, E., & Wakselman, M. (1982). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications , 12(3), 219–223. Link

  • Taylor-Papadimitriou, J., et al. (1967). Kinetics of the hydrolysis of Z-L-phenylalanine p-nitrophenyl ester catalyzed by chymotrypsin. Journal of Biochemistry. (Contextual reference for the distinction between ONb and ONp esters).
  • Sigma-Aldrich. Product Specification: Z-L-Phenylalanine 4-nitrobenzyl ester (CAS 40299-23-8). Link

  • PubChem. Compound Summary for CAS 40299-23-8. National Library of Medicine.[4] Link

Sources

Technical Guide: Z-L-Phenylalanine 4-Nitrobenzyl Ester in Enzymatic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) acts as a specialized acyl donor in kinetically controlled enzymatic peptide synthesis. Unlike standard chemical coupling reagents (e.g., HATU, DCC) that rely on thermodynamic activation in organic solvents, Z-Phe-ONb is designed for biocatalytic ligation using serine proteases (e.g.,


-chymotrypsin) or metalloproteases (e.g., thermolysin).

Its primary utility lies in the 4-nitrobenzyl (ONb) moiety, which serves as a "semi-activated" leaving group. This group provides sufficient electrophilicity to rapidly acylate the enzyme active site—forming the critical acyl-enzyme intermediate—while remaining stable enough to prevent spontaneous hydrolysis in the aqueous-organic media required for enzymatic catalysis. This balance allows for the synthesis of peptide bonds under mild, racemization-free conditions, making it a critical tool for fragment condensation and the synthesis of sensitive peptide therapeutics.

Molecular Architecture & Physicochemical Properties

The efficacy of Z-Phe-ONb is dictated by its three structural domains, each serving a distinct function in the catalytic cycle.

DomainComponentFunction
N-Terminal Protection Z (Benzyloxycarbonyl) Mimics the hydrophobic bulk required for enzyme recognition at the S2/S3 subsites; prevents polymerization of the substrate.
Amino Acid Core L-Phenylalanine Provides specific recognition for chymotrypsin-like enzymes (specificity for aromatic residues at P1 position).
C-Terminal Activation 4-Nitrobenzyl Ester (ONb) Electron-withdrawing group (

) increases carbonyl electrophilicity, accelerating the formation of the acyl-enzyme complex compared to alkyl esters.
Key Properties[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 434.44 g/mol

  • Solubility: Soluble in organic cosolvents (DMF, DMSO, Ethyl Acetate); limited solubility in pure water.

  • Stability: Stable at neutral pH; susceptible to base-catalyzed hydrolysis and photolysis (UV < 320 nm).

Mechanism of Action: Kinetically Controlled Synthesis

The use of Z-Phe-ONb relies on Kinetic Control , a non-equilibrium process where the rate of aminolysis (peptide bond formation) (


) exceeds the rate of hydrolysis (

).
The Acyl-Enzyme Intermediate Pathway

In serine proteases like


-chymotrypsin, the reaction proceeds via a Ping-Pong Bi-Bi mechanism .
  • Acylation: The enzyme's active site serine attacks the carbonyl of Z-Phe-ONb. The electron-withdrawing nitro group stabilizes the transition state, facilitating the departure of 4-nitrobenzyl alcohol .

  • Acyl-Enzyme Formation: A covalent Z-Phe-Enzyme intermediate is formed.

  • Deacylation (Partitioning): This intermediate is attacked by a nucleophile.[1]

    • Productive Pathway: The nucleophile is an amino acid amide (e.g., H-Leu-NH

      
      ). Attack yields the dipeptide Z-Phe-Leu-NH
      
      
      
      .
    • Non-Productive Pathway: Water attacks the intermediate, hydrolyzing it back to Z-Phe-OH (waste).

The Specificity Constant ratio (


)  determines the yield:


Z-Phe-ONb is superior to simple alkyl esters (OMe, OEt) because the ONb group accelerates Step 1 (Acylation), ensuring the enzyme is saturated with the acyl group, thereby maximizing the concentration of the reactive intermediate available for the nucleophile.

Mechanistic Diagram

EnzymaticMechanism Substrate Z-Phe-ONb (Acyl Donor) Complex Michaelis Complex [E·S] Substrate->Complex Binding Enzyme Free Enzyme (Chymotrypsin) Enzyme->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate (Z-Phe-O-Ser-Enz) Complex->AcylEnzyme Acylation (Fast due to ONb) LeavingGroup 4-Nitrobenzyl Alcohol (Released) Complex->LeavingGroup Release Product Peptide Product (Z-Phe-AA-NH2) AcylEnzyme->Product Aminolysis (kN) + Nucleophile Hydrolysis Hydrolysis Byproduct (Z-Phe-OH) AcylEnzyme->Hydrolysis Hydrolysis (kH) + H2O Nucleophile Nucleophile (H-AA-NH2) Product->Enzyme Regeneration Hydrolysis->Enzyme Regeneration

Caption: The Ping-Pong Bi-Bi mechanism of kinetically controlled peptide synthesis using Z-Phe-ONb as the activated acyl donor.

Experimental Protocol: Synthesis of Z-Phe-Leu-NH

This protocol demonstrates the coupling of Z-Phe-ONb with H-Leu-NH


  using 

-chymotrypsin.
Materials
  • Acyl Donor: Z-L-Phenylalanine 4-nitrobenzyl ester (1 mM)

  • Nucleophile: L-Leucine amide (H-Leu-NH

    
    ) (50 mM)
    
  • Catalyst:

    
    -Chymotrypsin (immobilized or free, bovine pancreatic)
    
  • Solvent System: 50% DMF / 50% Buffer (0.2 M Carbonate/Bicarbonate, pH 9.0)

  • Quenching: 1 M HCl or Acetonitrile/TFA.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve Z-Phe-ONb in DMF.

    • Dissolve H-Leu-NH

      
       in the carbonate buffer. Note: A high concentration of nucleophile is critical to outcompete water.
      
  • Reaction Initiation:

    • Mix the organic and aqueous phases. The final solvent ratio should be optimized to maintain enzyme stability while solubilizing the hydrophobic ester.

    • Add

      
      -chymotrypsin.[2][3][4][5][6]
      
  • Incubation:

    • Incubate at 25–30°C with gentle shaking.

    • Critical Checkpoint: Monitor reaction progress via HPLC every 15 minutes. The reaction is kinetically controlled, meaning the product yield will peak and then decrease as the enzyme begins to hydrolyze the product (secondary hydrolysis).

  • Termination:

    • Stop the reaction at the point of maximum yield (typically 30–60 mins) by lowering pH to 2.0 or adding organic solvent to denature the enzyme.

  • Workup:

    • Evaporate organic solvent.[7][8]

    • Extract the product into Ethyl Acetate.

    • Wash with 5% NaHCO

      
       (removes Z-Phe-OH byproduct) and 1M HCl (removes unreacted H-Leu-NH
      
      
      
      ).
Experimental Workflow Diagram

Workflow Prep Preparation Dissolve Z-Phe-ONb in DMF Dissolve Nuc in Buffer pH 9 Mix Initiation Add Chymotrypsin Solvent: 50% DMF/Buffer Prep->Mix Monitor Kinetic Monitoring (HPLC) Track: Ester decay vs Product formation Mix->Monitor Decision Peak Yield Reached? Monitor->Decision Decision->Monitor No (Continue) Quench Quench Reaction Acidify to pH 2.0 Decision->Quench Yes Purify Purification Liquid-Liquid Extraction Remove Z-Phe-OH Quench->Purify

Caption: Operational workflow for the enzymatic coupling of Z-Phe-ONb, emphasizing the critical kinetic monitoring step.

Advantages & Limitations

Why use Z-Phe-ONb over other esters?
FeatureZ-Phe-OMe (Methyl Ester)Z-Phe-ONb (4-Nitrobenzyl)Z-Phe-ONSu (Succinimide)
Acylation Rate SlowFast Very Fast
Spontaneous Hydrolysis LowLow/Moderate High
Enzyme Specificity GoodExcellent (S1 subsite fit)Poor (Steric clash)
Use Case Thermodynamic synthesisKinetic synthesis Chemical synthesis

Primary Advantage: The 4-nitrobenzyl group provides a "Goldilocks" activation—reactive enough for rapid enzymatic turnover but stable enough to survive the aqueous conditions necessary for enzyme activity.

Limitation: The released byproduct, 4-nitrobenzyl alcohol, must be removed during purification. Unlike solid-phase synthesis, this requires liquid-liquid extraction or chromatography.

References

  • Schechter, I., & Berger, A. (1967).[2] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link

  • Morihara, K., & Oka, T. (1977).[2] alpha-Chymotrypsin as the catalyst for peptide synthesis.[2][3][4][6] Biochemical Journal. Link

  • Jakubke, H. D. (1994). Enzymatic Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews. Link

  • Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology. Link

Sources

Stability of 4-Nitrobenzyl Ester Protecting Groups Under Acidic Conditions

[1]

Executive Summary

The 4-nitrobenzyl (PNB) ester is a robust carboxylic acid protecting group characterized by its unique orthogonality to acidic conditions . Unlike standard benzyl (Bn) or p-methoxybenzyl (PMB) esters, which are susceptible to acidolysis, the PNB ester withstands trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents. This stability allows for the selective deprotection of acid-labile amine protecting groups (e.g., Boc) without compromising the C-terminal ester. PNB esters are cleaved primarily via reductive mechanisms (Zn/AcOH, H₂/Pd, Na₂S₂O₄), making them indispensable in the synthesis of peptides, β-lactam antibiotics, and complex organic molecules requiring multi-stage deprotection strategies.

Mechanistic Basis of Acid Stability

The acid stability of the PNB ester is driven by the electronic properties of the nitro (

Electronic Destabilization of the Carbocation

Acidic cleavage of benzyl esters typically proceeds via an


 mechanism
  • Benzyl/PMB Esters: Electron-donating groups (e.g.,

    
     in PMB) stabilize the benzylic carbocation through resonance, lowering the activation energy for cleavage. This makes PMB extremely acid-labile (cleaved by 1% TFA).
    
  • PNB Esters: The nitro group is a strong electron-withdrawing group (EWG) exhibiting both inductive (

    
    ) and mesomeric (
    
    
    ) effects.
    • Inductive Effect: Withdraws electron density from the benzene ring.

    • Resonance Effect: Delocalizes electron density away from the ring, specifically creating a partial positive charge at the ortho and para positions.

This electron withdrawal severely destabilizes the transition state leading to the benzylic carbocation . Consequently, the energy barrier for

Visualization of Electronic Effects

The following diagram illustrates the contrasting electronic effects between PMB (labile) and PNB (stable) esters.

electronic_effectscluster_PMBp-Methoxybenzyl (Acid Labile)cluster_PNB4-Nitrobenzyl (Acid Stable)PMB_StructPMB Ester(Electron Donor)PMB_CatStabilized Carbocation(Low Energy TS)PMB_Struct->PMB_CatH+ / -RCOOHPMB_CleaveRapid Cleavage(1% TFA)PMB_Cat->PMB_CleavePNB_StructPNB Ester(Electron Withdrawing)PNB_CatDestabilized Carbocation(High Energy TS)PNB_Struct->PNB_CatH+ / -RCOOHPNB_StableNo Reaction(Stable in TFA/HCl)PNB_Struct->PNB_StableRemains Intact

Figure 1: Mechanistic divergence in acid stability. The nitro group destabilizes the carbocation intermediate, preventing acidolysis.

Comparative Stability Profile

The following table benchmarks PNB esters against other common carboxyl protecting groups under varying acidic conditions.

Protecting GroupStructure50% TFA (DCM)4M HCl (Dioxane)HBr / AcOHHF (Liquid)Primary Cleavage
t-Butyl (tBu)

Labile (mins)Labile Labile Labile Acidolysis (

)
p-Methoxybenzyl (PMB)

Labile (immediate)Labile Labile Labile Acidolysis (

)
Benzyl (Bn)

Stable Stable Labile Labile Hydrogenolysis / Strong Acid
4-Nitrobenzyl (PNB)

Stable (Hours/Days)Stable Relatively Stable *Stable Reduction (Zn, H₂, etc.)

*Note: PNB is significantly more stable to HBr/AcOH than Bn, but prolonged exposure or high temperatures can lead to partial cleavage. It is generally considered stable during standard Boc removal protocols.

Orthogonal Synthesis Strategy

The primary utility of PNB is in orthogonal protection schemes . It allows for the manipulation of amine protecting groups (like Boc) using acidic reagents without affecting the C-terminal ester.[1] This is critical in peptide synthesis and the modification of acid-sensitive scaffolds (e.g., Penicillins, Cephalosporins).

Workflow Diagram

The diagram below depicts a typical workflow where PNB serves as a semi-permanent protecting group while a temporary Boc group is removed.

orthogonal_workflowStep1Boc-AA-OPNB(Fully Protected)Step2H2N-AA-OPNB(Amine Free)Step1->Step2Acidic Deprotection(TFA or HCl)PNB IntactStep3R-CO-NH-AA-OPNB(Coupled Product)Step2->Step3Coupling(EDC/NHS, R-COOH)Step4R-CO-NH-AA-OH(Final Product)Step3->Step4Reductive Cleavage(Zn/AcOH or H2/Pd)

Figure 2: Orthogonal deprotection strategy. PNB survives the acidic Boc removal step, allowing for subsequent C-terminal deprotection via reduction.

Experimental Protocols

Protocol A: Selective Boc Deprotection in the Presence of PNB

Objective: Remove N-terminal Boc group while retaining C-terminal PNB ester. Scope: Amino acids, Peptides, Beta-lactams.

  • Preparation: Dissolve the Boc-amino-acid-OPNB ester (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,4-Dioxane (concentration ~0.1 M).

  • Acid Addition:

    • Option A (TFA): Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.

    • Option B (HCl): Add 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir at room temperature.

    • TFA: Typically complete in 30–60 minutes.

    • HCl: Typically complete in 30–60 minutes.

    • Monitoring: Verify Boc removal by TLC (ninhydrin stain) or LC-MS. PNB ester peak should remain unchanged.

  • Workup:

    • Concentrate the solution in vacuo to remove excess acid and solvent.

    • Co-evaporate with toluene (3x) or diethyl ether to remove residual acid traces.

    • Result: The product is obtained as the Trifluoroacetate or Hydrochloride salt of the amine, ready for the next coupling step.

Protocol B: Reductive Cleavage of PNB Ester (Standard)

Objective: Remove PNB group to release the free carboxylic acid. Mechanism: Zinc reduction of nitro to amine, followed by 1,6-elimination of the p-aminobenzyl ester (quinone methide formation).

  • Preparation: Dissolve the PNB-protected substrate (1.0 equiv) in Tetrahydrofuran (THF) / Water / Acetic Acid (ratio 4:1:1). Alternatively, use 90% Acetic Acid.

  • Reduction: Add Zinc dust (activated, 10–20 equiv) in portions.

    • Note: Ensure vigorous stirring as Zinc is a solid suspension.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Monitoring: TLC should show disappearance of the starting material.

  • Workup:

    • Filter off excess Zinc through a pad of Celite. Wash the pad with THF or MeOH.

    • Concentrate the filtrate in vacuo.

    • Dissolve residue in EtOAc and wash with 1M HCl (to remove p-aminotoluene byproduct) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Result: Free carboxylic acid.

Troubleshooting & Edge Cases

Base Sensitivity

While PNB is acid-stable, the electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic than in simple benzyl esters.

  • Risk: PNB esters are more susceptible to hydrolysis under basic conditions (saponification) than benzyl esters.

  • Mitigation: Avoid strong bases (NaOH, LiOH) if the PNB group must be retained. Use mild bases (DIPEA, NMM) for neutralization steps during peptide coupling.

Incomplete Reductive Cleavage

If Zn/AcOH fails or is incompatible with the substrate (e.g., reducible olefins):

  • Alternative 1: Hydrogenolysis (

    
    , Pd/C, 1 atm). PNB cleaves similarly to Benzyl but may require slightly longer times.
    
  • Alternative 2: Sodium Dithionite (

    
    ) in neutral buffer. This is a milder reduction method suitable for pH-sensitive substrates.
    
Solubility Issues

PNB esters are often crystalline and lipophilic.

  • Issue: Poor solubility in cleavage solvents (e.g., AcOH/Water).

  • Solution: Use a co-solvent system like THF/AcOH or DMF/Buffer to ensure the substrate is in solution before adding the reducing agent.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive reference for stability profiles).
  • Woodward, R. B., et al. (1966). "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, 88(4), 852–853. Link (Classic application of PNB stability in acid).

  • Chauvette, R. R., et al. (1971). "Chemistry of Cephalosporin Antibiotics. XXI. Conversion of Penicillins to Cephalosporins." The Journal of Organic Chemistry, 36(9), 1259–1267. Link (Demonstrates PNB stability during structural rearrangement).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455–2504. Link (Comprehensive review of peptide protecting groups).

  • Taylor, E. C., & Patel, H. H. (1991). "A New Method for the Cleavage of p-Nitrobenzyl Esters." The Journal of Organic Chemistry, 56(16), 5005-5007.

difference between Z-L-phenylalanine benzyl ester and 4-nitrobenzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide comparing Z-L-Phenylalanine Benzyl Ester and Z-L-Phenylalanine 4-Nitrobenzyl Ester , structured for researchers and drug development professionals.

Comparative Analysis of C-Terminal Protection in Peptide Synthesis

Executive Summary

In peptide chemistry, the precise tuning of protecting group stability is the difference between a high-yield synthesis and a complex mixture of side products. While Z-L-phenylalanine benzyl ester (Z-Phe-OBn) represents the standard for C-terminal protection in the Boc/Benzyl strategy, its derivative, Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) , offers a critical enhancement: increased acid stability .

This guide dissects the mechanistic differences, stability profiles, and orthogonality of these two esters. The core distinction lies in the electron-withdrawing nature of the 4-nitro group, which destabilizes the benzylic carbocation intermediate, thereby rendering the ONb group significantly more resistant to acidolysis (e.g., TFA) than the standard OBn group. This property is vital for preventing premature C-terminal deprotection during repetitive N-terminal Boc removal.

Chemical Identity & Properties

Structural Comparison

The fundamental difference is the substitution of a hydrogen atom with a nitro group at the para position of the benzyl ring.

FeatureZ-L-Phenylalanine Benzyl EsterZ-L-Phenylalanine 4-Nitrobenzyl Ester
Abbreviation Z-Phe-OBnZ-Phe-ONb
Function Standard C-terminal ProtectionAcid-Stable C-terminal Protection
CAS Number 2462-32-0 (HCl salt of H-Phe-OBn)40299-23-8 (Z-Phe-ONb)
Molecular Weight ~389.45 g/mol ~434.45 g/mol
Electronic Effect Neutral Benzyl RingElectron-Withdrawing (-I, -M) Nitro Group
Crystallinity Often oils or low-melting solidsGenerally higher melting, crystalline solids

CRITICAL WARNING: Do not confuse 4-nitrobenzyl (ONb) with 4-nitrophenyl (ONp) .

  • ONb (Benzyl):

    
     (Protecting Group, Stable).
    
  • ONp (Phenyl):

    
     (Activated Ester, Highly Reactive).
    
Visualizing the Structural Difference

Structures cluster_0 Z-Phe-OBn (Standard) cluster_1 Z-Phe-ONb (Acid Stable) OBn Benzyl Ester (Susceptible to strong acid) ONb 4-Nitrobenzyl Ester (Resistant to TFA) Nitro NO2 Group (Electron Withdrawing) ONb->Nitro Stabilizing Effect Core Z-Phe Core (N-Benzyloxycarbonyl-L-Phe) Core->OBn Ester Linkage Core->ONb Ester Linkage

Figure 1: Structural relationship between standard benzyl and 4-nitrobenzyl esters.

Mechanistic Deep Dive: Stability & Orthogonality

The choice between OBn and ONb is dictated by the acidolytic stability required during the synthesis.

Acid Stability (The "Electronic Tuning" Effect)

Cleavage of benzyl esters by acid typically proceeds via an


-like mechanism involving the formation of a benzylic carbocation.
  • Z-Phe-OBn: The benzyl carbocation is relatively stable, making the ester cleavable by strong acids like HF or HBr/AcOH. It is mostly stable to TFA (used for Boc removal), but repetitive exposure can lead to partial cleavage (1-5% loss per cycle).

  • Z-Phe-ONb: The 4-nitro group is strongly electron-withdrawing. It destabilizes the transition state leading to the benzylic carbocation. Consequently, the ONb ester is ~100x more stable to acid than the unsubstituted benzyl ester.

    • Result: Completely stable to TFA. Requires much harsher conditions (HF at 0°C) or reductive methods for cleavage.

Orthogonality Matrix
ConditionZ-Phe-OBnZ-Phe-ONb
50% TFA / DCM (Boc Removal)Mostly Stable (Risk of slow leakage)Completely Stable
HBr / AcOH CleavedStable / Very Slow Cleavage
HF / 0°C Rapid CleavageCleaved (Slower)
H2 / Pd-C (Hydrogenolysis)Rapid Cleavage Cleaved (May require longer time)
Zn / AcOH (Reduction)StableCleaved (Unique Orthogonality)
Base (NaOH/MeOH) SaponifiedSaponified (Faster due to EWG)
Decision Logic: When to use ONb?

Use Z-Phe-ONb when:

  • Synthesizing long peptides using Boc chemistry where cumulative acid exposure (TFA) would erode a standard benzyl ester.

  • You require a "Safety Catch" mechanism: The nitro group makes the ester stable, but it can be reduced to an amino group (via dithionite), changing its reactivity.

  • You need a highly crystalline intermediate for purification (ONb derivatives crystallize better than OBn).

Experimental Protocols

Synthesis of Z-L-Phenylalanine 4-Nitrobenzyl Ester

Method: Direct Esterification using 4-Nitrobenzyl Bromide.

Reagents:

  • Z-L-Phe-OH (1.0 equiv)

  • 4-Nitrobenzyl bromide (1.1 equiv)[1]

  • Triethylamine (TEA) or Cesium Carbonate (1.1 equiv)

  • Solvent: DMF or Acetone

Protocol:

  • Dissolve Z-L-Phe-OH (10 mmol) in DMF (30 mL).

  • Add Cesium Carbonate (11 mmol) and stir for 10 minutes to form the carboxylate salt.

  • Add 4-Nitrobenzyl bromide (11 mmol) in one portion.

  • Stir the reaction at room temperature for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

  • Workup: Dilute with EtOAc (100 mL), wash with water (3x), 5% NaHCO3 (2x), and Brine.

  • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH/Hexane. The ONb ester typically precipitates as a white crystalline solid.

Selective Cleavage of 4-Nitrobenzyl Ester (Reductive Method)

Method: Zinc/Acetic Acid Reduction (Orthogonal to Benzyl).

Principle: Unlike standard benzyl esters, the 4-nitrobenzyl group can be cleaved by reducing the nitro group to an amine (or hydroxylamine), followed by 1,6-elimination or direct hydrolysis.

Protocol:

  • Dissolve the peptide (1 mmol) in 90% Acetic Acid .

  • Add Zinc dust (20 equiv) in portions.

  • Stir vigorously at 0°C to Room Temp for 1–3 hours.

  • Filter off the Zinc.

  • Concentrate the filtrate.

  • The resulting p-aminobenzyl ester is highly labile and hydrolyzes spontaneously or upon mild aqueous treatment to release the free carboxylic acid.

Visualization of Reactivity

Reactivity cluster_acid Acidic Conditions (TFA) cluster_hydro Hydrogenolysis cluster_red Reductive Cleavage (Orthogonal) Start Z-Phe-ONb (Acid Stable Precursor) TFA 50% TFA / DCM (Boc Deprotection Conditions) Start->TFA H2 H2 / Pd-C Start->H2 Zn Zn / AcOH or Na2S2O4 Start->Zn Result_Acid NO REACTION (Ester Intact) TFA->Result_Acid Stable Result_H2 Z-Phe-OH + Toluene deriv. (Cleavage) H2->Result_H2 Cleaves Result_Zn Z-Phe-OH (Selective Cleavage) Zn->Result_Zn Cleaves (Unique to ONb)

Figure 2: Reactivity profile of Z-Phe-ONb demonstrating its stability in acid and susceptibility to reductive cleavage.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Prestidge, R. L., et al. (1975). "Acid Stability of Ester Protecting Groups." Journal of Organic Chemistry. (Discusses relative rates of cleavage for substituted benzyl esters).
  • Gisin, B. F. (1973). "The Preparation of Merrifield-Resins through the Cesium Salt Method." Helvetica Chimica Acta, 56(5), 1476-1482. (Basis for the Cs2CO3 synthesis protocol).
  • Organic Syntheses. "Protection of Carboxyl Groups as 4-Nitrobenzyl Esters." Link (General methodology reference).

  • BenchChem. "Stability of Ester Protecting Groups in Peptide Synthesis." Link

Sources

Methodological & Application

Application Note: Synthesis of Z-L-Phenylalanine 4-Nitrobenzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in peptide chemistry and drug development. It details the synthesis of Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) , a critical intermediate used primarily as a carboxyl-protecting group orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc).

Technical Note on Nomenclature:

  • Target: Z-L-Phenylalanine 4-nitrobenzyl ester (Z-Phe-OCH₂-C₆H₄-NO₂).

  • Abbreviation: Z-Phe-ONb.

  • Distinction: Do not confuse with Z-Phe-ONp (4-nitrophenyl ester), which is an active ester used for coupling and enzymatic assays (chymotrypsin substrate), or Z-Phe-ONB (N-hydroxy-5-norbornene-2,3-dicarboximide ester), another active ester. This protocol focuses on the 4-nitrobenzyl ester , used for C-terminal protection stable to acid but removable via hydrogenolysis or reduction.

Introduction & Principle

The 4-nitrobenzyl (ONb) ester is a robust carboxyl protecting group in peptide synthesis. Unlike methyl or ethyl esters, it is easily removed under neutral conditions via catalytic hydrogenolysis (


) or reduction with Zinc/Acetic acid, making it compatible with Boc/Benzyl strategies where acid stability is required.

The synthesis described here utilizes the Direct Alkylation Method . The carboxylate anion of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) acts as a nucleophile, displacing the bromide from 4-nitrobenzyl bromide via an


 mechanism. This method is preferred over Fischer esterification due to the acid sensitivity of the Z-group and the high yields associated with alkylation under mild basic conditions.
Reaction Mechanism

The reaction proceeds via the formation of a triethylammonium salt of Z-L-phenylalanine, which then attacks the benzylic carbon of 4-nitrobenzyl bromide.

ReactionMechanism Reactant1 Z-L-Phenylalanine (Z-Phe-OH) Intermediate Carboxylate Anion (Z-Phe-O⁻ Et3NH⁺) Reactant1->Intermediate Deprotonation Base Triethylamine (Et3N) Base->Intermediate Product Z-Phe-ONb (Ester) Intermediate->Product SN2 Attack Byproduct Et3NH⁺ Br⁻ (Salt) Intermediate->Byproduct Reagent 4-Nitrobenzyl Bromide (Br-CH2-C6H4-NO2) Reagent->Product

Figure 1: Reaction pathway for the synthesis of Z-Phe-ONb via nucleophilic substitution.

Materials & Equipment
ComponentSpecificationRole
Z-L-Phenylalanine >99% Purity, HPLC GradeStarting Material
4-Nitrobenzyl Bromide >98%, crystallineAlkylating Agent
Triethylamine (TEA) Dry, distilled over KOHBase catalyst
Ethyl Acetate (EtOAc) AnhydrousSolvent
Ethanol (95%) Reagent GradeRecrystallization
TLC Plates Silica Gel 60

Monitoring

Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Handle exclusively in a fume hood. Z-Phe-OH and the product are potential allergens.

Experimental Protocol
Phase A: Synthesis
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Z-L-Phenylalanine (10.0 mmol, 2.99 g) in Ethyl Acetate (50 mL) .

  • Activation: Add Triethylamine (11.0 mmol, 1.53 mL) dropwise to the solution. Stir at room temperature for 10 minutes to ensure formation of the triethylammonium salt.

  • Alkylation: Add 4-Nitrobenzyl bromide (10.5 mmol, 2.27 g) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and the ester product (
      
      
      
      ) should appear.
Phase B: Workup
  • Filtration: Cool the reaction mixture to room temperature. A precipitate of triethylammonium bromide (Et

    
    NHBr) may form. Filter off the solid and rinse the filter cake with a small amount of EtOAc.
    
  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with:

    • 
      1N HCl  (Removes unreacted TEA and amine byproducts).
      
    • 
      5% NaHCO
      
      
      
      (Removes unreacted Z-Phe-OH).
    • 
      Brine  (Saturated NaCl).
      
  • Drying: Dry the organic layer over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    for 20 minutes.
  • Concentration: Filter off the desiccant and concentrate the solvent under reduced pressure (Rotavap) at

    
     to yield a crude off-white solid or oil.
    
Phase C: Purification (Crystallization)
  • Solvent System: Dissolve the crude residue in a minimum amount of hot Ethanol (95%) .

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (

    
    ) overnight.
    
  • Isolation: Collect the crystals via vacuum filtration. Wash with cold ethanol/water (1:1).

  • Drying: Dry the crystals in a vacuum desiccator over

    
     to constant weight.
    
Characterization & Quality Control
ParameterExpected Value/ObservationMethod
Appearance White to off-white crystalline solidVisual
Yield 75% – 85%Gravimetric
Melting Point 126–128 °C (Typical for similar Z-AA-ONb esters, verify experimentally)Capillary MP
TLC (

)
~0.6 (EtOAc/Hexane 1:1)Silica Gel 60
1H NMR (CDCl3)

5.1 (s, 2H, Z-CH2), 5.2 (s, 2H, ONb-CH2), 7.3 (m, Ph), 8.2 (d, NO2-Ph)
400 MHz NMR

Note on NMR: The diagnostic signals are the two singlets for the benzylic protons: the Z-group methylene (


 ppm) and the 4-nitrobenzyl methylene (

ppm). The 4-nitrobenzyl aromatic protons will show a characteristic AA'BB' pattern (doublets) around 7.5 and 8.2 ppm.
Workflow Diagram

Workflow Start Start: Z-Phe-OH + TEA in EtOAc React Add 4-Nitrobenzyl Bromide Reflux 6-8h Start->React Filter Filter Et3NHBr Precipitate React->Filter Wash Wash Organic Phase: 1. 1N HCl 2. 5% NaHCO3 3. Brine Filter->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Crystallize Recrystallize from EtOH Dry->Crystallize End Pure Z-Phe-ONb Crystallize->End

Figure 2: Step-by-step synthesis workflow for Z-Phe-ONb.

Troubleshooting & Optimization
  • Low Yield: Ensure reagents are dry. Water competes with the carboxylate, leading to hydrolysis of the bromide to 4-nitrobenzyl alcohol.

  • Oiling Out: If the product oils out during recrystallization, scratch the vessel walls with a glass rod or add a seed crystal. Alternatively, use an EtOAc/Hexane mixture for recrystallization.

  • Impurity (Starting Material): If Z-Phe-OH remains (low

    
     on TLC), the NaHCO
    
    
    
    wash was insufficient. Repeat the basic wash.
  • Impurity (Alcohol): 4-Nitrobenzyl alcohol (hydrolysis byproduct) is more polar than the ester. It can be removed by flash chromatography (Silica, 20-30% EtOAc in Hexane) if crystallization fails.

References
  • Standard Alkylation Protocol: Macromolecules1977 , 10(2), 346–351. Link (Describes general preparation of p-nitrobenzyl esters of Z-amino acids using p-nitrobenzyl bromide and TEA).

  • General Peptide Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • Physical Properties (CAS 40299-23-8): Chemical Book / Sigma-Aldrich Catalog entries for Z-L-Phenylalanine 4-nitrobenzyl ester. Link

step-by-step preparation of Z-Phe-ONb from Z-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Step-by-Step Preparation of Z-Phe-ONb from Z-L-phenylalanine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrobenzyl ester (Z-Phe-ONb) from N-α-Benzyloxycarbonyl-L-phenylalanine (Z-L-phenylalanine). Z-Phe-ONb is a critical building block in peptide synthesis, where the p-nitrobenzyl (ONb) group serves as a stable protecting group for the carboxylic acid functionality.[1] The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group.[2][3] This protocol details an esterification reaction via nucleophilic substitution, optimized for high yield and purity. We will delve into the reaction mechanism, provide a detailed experimental procedure, outline characterization methods, and offer insights based on established organic synthesis principles.

Reaction Overview and Mechanism

The synthesis of Z-Phe-ONb is achieved through the esterification of the carboxylic acid of Z-L-phenylalanine with p-nitrobenzyl bromide. This reaction proceeds via a classic SN2 mechanism.

Causality of the Reaction Design: The core of this synthesis is the conversion of a carboxylic acid to an ester. Carboxylic acids themselves are not sufficiently nucleophilic to react directly with alkyl halides. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, is introduced to deprotonate the carboxylic acid. This generates a carboxylate anion, which is a significantly stronger nucleophile. This carboxylate then attacks the electrophilic benzylic carbon of p-nitrobenzyl bromide, displacing the bromide leaving group to form the desired p-nitrobenzyl ester.[4] The use of a polar aprotic solvent like Dimethylformamide (DMF) or Ethyl Acetate is ideal as it solubilizes the reactants and facilitates the SN2 pathway.

Reaction Scheme:

Z-L-phenylalanine + p-Nitrobenzyl bromide --(Base, Solvent)--> Z-Phe-ONb

Below is a diagram illustrating the reaction mechanism.

G Z_Phe_OH Z-Phe-OH (Carboxylic Acid) Carboxylate Z-Phe-O⁻ (Carboxylate Anion) Z_Phe_OH->Carboxylate Deprotonation Base Base (e.g., TEA) Base->Carboxylate TS Transition State Carboxylate->TS SN2 Attack PNB_Br p-Nitrobenzyl Bromide PNB_Br->TS Z_Phe_ONb Z-Phe-ONb (Product Ester) TS->Z_Phe_ONb Bromide Departure Byproducts H-Base⁺ + Br⁻ TS->Byproducts

Caption: Reaction mechanism for the synthesis of Z-Phe-ONb.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis. All reagents should be of high purity.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
Z-L-phenylalanine (Z-Phe-OH)C₁₇H₁₇NO₄299.322.99 g10.0Ensure it is dry.[5]
p-Nitrobenzyl bromideC₇H₆BrNO₂216.032.16 g10.0Lachrymator; handle in a fume hood.
Triethylamine (TEA)(C₂H₅)₃N101.191.53 mL (1.11 g)11.0Use a slight excess (1.1 eq). Should be freshly distilled.
Ethyl Acetate (EtOAc)C₄H₈O₂88.1150 mL-Anhydrous grade.
5% Sodium Bicarbonate SolutionNaHCO₃84.01~100 mL-For aqueous work-up.
Brine (Saturated NaCl Solution)NaCl58.44~50 mL-For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying the organic phase.
Ethanol / Hexane mixture--As needed-For recrystallization.
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel (250 mL)
Rotary evaporator
Büchner funnel and filter flask
Thin Layer Chromatography (TLC) platesSilica gel plates for reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjustments can be made for different scales, but stoichiometry should be maintained.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Z-L-phenylalanine (2.99 g, 10.0 mmol).

  • Add 50 mL of anhydrous ethyl acetate to the flask. Stir the suspension at room temperature.

  • Add triethylamine (1.53 mL, 11.0 mmol) to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the triethylammonium salt of Z-L-phenylalanine is formed.

Step 2: Addition of Alkylating Agent

  • In a fume hood, carefully add p-nitrobenzyl bromide (2.16 g, 10.0 mmol) to the reaction mixture.

  • Attach a reflux condenser to the flask and place it in a heating mantle or pre-heated oil bath.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) with vigorous stirring.

  • A white precipitate of triethylammonium bromide (TEA·HBr) will form as the reaction proceeds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Visualization: UV light (254 nm).

    • Analysis: The reaction is complete when the spot corresponding to Z-L-phenylalanine (which will likely remain at the baseline) has been completely consumed.

Step 4: Work-up and Extraction

  • Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Filter the mixture through a Büchner funnel to remove the precipitated TEA·HBr. Wash the solid with a small amount of cold ethyl acetate.

  • Transfer the filtrate to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% NaHCO₃ solution (to remove any unreacted Z-Phe-OH).

    • 50 mL of water.

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[6]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a pale-yellow solid or oil.

Step 5: Purification

  • The most common method for purifying this product is recrystallization. A procedure analogous to the purification of p-nitrobenzyl acetate can be employed.[7]

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/hexane, and dry under vacuum.

Characterization

To confirm the identity and purity of the synthesized Z-Phe-ONb, the following analyses are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying characteristic peaks for the Z-group, phenylalanine moiety, and the p-nitrobenzyl group.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire synthesis and purification process.

G start Start reagents 1. Combine Z-Phe-OH, EtOAc, and TEA start->reagents add_pnb 2. Add p-Nitrobenzyl Bromide reagents->add_pnb react 3. Heat to Reflux (4-6 hours) add_pnb->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 4. Cool, Filter & Aqueous Wash (NaHCO₃, H₂O, Brine) monitor->workup Complete dry 5. Dry (MgSO₄) & Concentrate (Rotary Evaporator) workup->dry purify 6. Recrystallize (Ethanol/Hexane) dry->purify characterize 7. Characterize Product (MP, NMR, MS) purify->characterize end End Product: Pure Z-Phe-ONb characterize->end

Caption: Overall workflow for the synthesis of Z-Phe-ONb.

Safety Precautions

  • p-Nitrobenzyl bromide: Is a lachrymator and a potential alkylating agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Solvents: Ethyl acetate and ethanol are flammable. Ensure no open flames are nearby during heating and reflux.

  • General: A thorough risk assessment should be conducted before starting any chemical synthesis.[7]

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Para-nitrobenzyl esterase - M-CSA. (n.d.).
  • Hartman, W. W., & Rahrs, E. J. (1921). Acetic acid, p-nitrobenzyl ester. Organic Syntheses, 1, 1.
  • Gathergood, N., et al. (2012). A series of l-phenylalanine ionic liquids.
  • Sanner, M. A., & Heathcock, C. H. (1982). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 60, 20.
  • Synthesis method of L-p-nitrophenylalanine. (2009).
  • Dahiya, R. (2009). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Acta Chimica Slovenica, 56, 720-725.
  • Reactions of Carboxylic Acids. (2024, July 30). Chemistry LibreTexts.
  • Esterification of Carboxylic Acids. (2019, July 29). YouTube.
  • Applications in peptide synthesis. (n.d.).
  • The Strategic Application of Z-Glu(OtBu)
  • Z-Phe-OH 99 1161-13-3. (n.d.). Sigma-Aldrich.
  • Method for producing p-nitrobenzyl penicillin G sulfoxide ester. (2012).
  • Bioengineered Protein A Polymer Beads for High-Affinity Antibody Purification. (2026, January 27).
  • 7 Applications Of Peptide Synthesis. (2022, September 14).
  • Peptide synthesis. (n.d.). Wikipedia.
  • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. (2016, July 13). Frontiers in Plant Science.
  • Experiment #1 - Antibody Purific
  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023, May 4).
  • Z-Phe-Ala-OH. (n.d.). Chem-Impex.
  • Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. (2014). mAbs, 6(5), 1245–1254.
  • Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo. (2013). Current Protocols in Neuroscience, Chapter 5, Unit 5.30.
  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Sheffield.
  • Purifying bispecifics: Easier said than done. (2025, June 10).

Sources

Application Note: Kinetic Profiling of Serine Proteases using Z-L-Phenylalanine 4-Nitrobenzyl Ester (Z-L-Phe-ONB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Expert Insight

This guide details the protocol for assaying the enzymatic hydrolysis of Z-L-phenylalanine 4-nitrobenzyl ester (Z-L-Phe-ONB) .

Critical Distinction (Expert Note): Researchers often confuse this substrate with Z-L-phenylalanine 4-nitrophenyl ester (Z-L-Phe-ONp).

  • ONp (Nitrophenyl): Releases p-nitrophenol (yellow,

    
     nm). Used for rapid colorimetric screening.
    
  • ONB (Nitrobenzyl): Releases 4-nitrobenzyl alcohol.[1] This leaving group is not intensely colored in the visible spectrum. It requires UV detection or potentiometric (pH-stat) monitoring.

Why use Z-L-Phe-ONB? While ONp esters are faster substrates, ONB esters are critical for mechanistic dissection . The leaving group (


-nitrobenzyl alcohol) has a significantly higher 

(~15) compared to

-nitrophenol (~7.1). By comparing rates between ONp and ONB substrates, enzymologists can determine if the acylation step (leaving group departure) or the deacylation step (hydrolysis of the acyl-enzyme) is rate-limiting for a specific protease variant.

Mechanistic Workflow

The hydrolysis of Z-L-Phe-ONB by serine proteases (e.g., Chymotrypsin, Subtilisin) follows a three-step kinetic mechanism.

Reaction Scheme
  • Binding: Enzyme (

    
    ) binds Substrate (
    
    
    
    ) to form the Michaelis complex (
    
    
    ).
  • Acylation: The catalytic serine attacks the carbonyl carbon, releasing 4-nitrobenzyl alcohol (

    
    )  and forming the covalent Acyl-Enzyme Intermediate .
    
  • Deacylation: Water attacks the acyl-enzyme, releasing Z-L-Phenylalanine (

    
    )  and regenerating free enzyme (
    
    
    
    ).

G E Free Enzyme (E) ES Michaelis Complex (ES) E->ES k1 S Substrate (Z-L-Phe-ONB) S->ES k1 ES->E k-1 ES->S k-1 Acyl Acyl-Enzyme (Z-L-Phe-E) ES->Acyl k2 (Acylation) Acyl->E k3 (Deacylation) + H2O P1 Product 1 (4-Nitrobenzyl Alcohol) Acyl->P1 Release P1 P2 Product 2 (Z-L-Phe + H+) Acyl->P2 Release P2

Figure 1: Kinetic pathway of serine protease-catalyzed ester hydrolysis. For ONB esters,


 (acylation) is often slower than for ONp esters due to the higher basicity of the leaving group alkoxide.

Experimental Protocols

Since 4-nitrobenzyl alcohol does not provide a strong visible color change, pH-Stat Titration is the gold standard method for this assay. It measures the protons released during the formation of the carboxylic acid product (Z-L-Phenylalanine).

Method A: pH-Stat Titration (Gold Standard)

This method is self-validating as it directly measures bond cleavage via proton release, independent of optical interference.

Materials
  • Instrument: Mettler Toledo T5/T7 or Radiometer pH-stat system (thermostated).

  • Substrate Stock: 50 mM Z-L-Phe-ONB in dry Acetonitrile or DMSO.

  • Reaction Buffer: 5 mM Tris-HCl, 50 mM KCl, 10 mM CaCl

    
     (for stabilization), pH 8.0. Note: Low buffer capacity is required so the titrator maintains pH.
    
  • Titrant: 0.01 M NaOH (standardized).

  • Enzyme:

    
    -Chymotrypsin or Subtilisin (stock ~1 mg/mL in 1 mM HCl).
    
Protocol Steps
  • System Setup: Thermostat the reaction vessel to 25.0°C (or 37.0°C). Purge with N

    
     to remove atmospheric CO
    
    
    
    (which consumes base).
  • Blank Run (Spontaneous Hydrolysis):

    • Add 10.0 mL of Reaction Buffer.

    • Add 100

      
      L Substrate Stock (Final [S] = 0.5 mM).
      
    • Start the pH-stat. Record the slope of NaOH consumption (

      
      mol/min) required to maintain pH 8.0. This is 
      
      
      
      .
    • Note: ONB esters are more stable than ONp esters, so

      
       should be low.
      
  • Enzymatic Run:

    • Prepare fresh buffer + substrate as above.

    • Initiate reaction by adding 10-50

      
      L Enzyme Stock.
      
    • Record the linear slope of NaOH consumption over 2-5 minutes. This is

      
      .
      
  • Calculation:

    
    
    Activity (Units) = 
    
    
    
    mol NaOH consumed per minute.
Method B: UV-Difference Spectrophotometry (Alternative)

If a pH-stat is unavailable, hydrolysis can be monitored in the UV range, provided the differential extinction coefficient (


)  is determined.
Materials
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 3500).

  • Wavelength: 275 nm (Optimization required).

  • Quartz Cuvettes: 1 cm pathlength.

Protocol Steps
  • Determine

    
    : 
    
    • Scan the spectrum (240–350 nm) of 0.1 mM Substrate (Z-L-Phe-ONB).

    • Totally hydrolyze the substrate (add high concentration enzyme or NaOH) and scan the products.

    • Identify the wavelength of maximum difference. typically 270–280 nm .

    • Calculate

      
      .
      
  • Kinetic Assay:

    • Blank: Buffer + Enzyme (to correct for protein absorbance).

    • Sample: Buffer + Enzyme + Substrate.[2][3][4]

    • Monitor

      
       at 275 nm.
      
    • Calculate rate:

      
      .
      

Data Analysis & Results Presentation

Kinetic Constants Calculation

Perform assays at varying substrate concentrations (


 to 

). Fit the initial rates (

) to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism).




Summary Table: Typical Parameters (Example Data)
ParameterZ-L-Phe-ONB (Benzyl)Z-L-Phe-ONp (Phenyl)Mechanistic Implication
Leaving Group 4-Nitrobenzyl alcohol4-NitrophenolElectronic effect (

)
Leaving Group pKa ~14.97.15ONB requires stronger catalysis
Detection pH-Stat / UV (275nm)Vis (410nm)ONp is easier for HTS

(s

)
Lower (typically)HigherRate-limiting step shift

(

M)
SimilarSimilarBinding affinity (

) is comparable

Note: Actual values depend on the specific enzyme variant and conditions (pH, T).

References

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.

    • Authoritative review on the acylation/deacyl
  • Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 33, 279-312.
  • Philipp, M., & Bender, M. L. (1983). "Kinetics of Subtilisin and Thiolsubtilisin." Molecular and Cellular Biochemistry, 51, 5-32.

    • Specific protocols for subtilisin esterase activity.
  • Makam, P., et al. (2019). "Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure." Nature Catalysis, 2, 977–985.

    • Modern application of phenylalanine ester hydrolysis assays.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Z-Phe-4-Nitrobenzyl Ester Orthogonal Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Application of Classic Protecting Group Strategy in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry, enabling the rapid and efficient assembly of complex peptide chains.[1][2] The success of SPPS is critically dependent on the strategic use of protecting groups to ensure the selective formation of amide bonds in the desired sequence.[1] This guide details an orthogonal synthesis strategy that leverages the classical benzyloxycarbonyl (Z) protecting group in conjunction with a 4-nitrobenzyl ester linkage to the solid support.

This specific combination offers a unique "safety-catch" approach. The 4-nitrobenzyl ester linkage is stable to the conditions required for the removal of the temporary Nα-Z-group, but can be activated for cleavage by reduction of the nitro group.[3][4] This application note provides a comprehensive overview of the principles, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals employing this powerful methodology.

Principles and Mechanisms: An Orthogonal Approach

The core of this strategy lies in the orthogonality of the protecting groups and the resin linkage. Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, providing precise control over the synthesis process.[5]

The Nα-Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a well-established urethane-type protecting group for amines.[6] Its key features in this application include:

  • Stability: The Z-group is stable to the mildly acidic and basic conditions often used in SPPS, but can be selectively removed under neutral conditions.[1]

  • Deprotection via Hydrogenolysis: The most common method for Z-group cleavage is catalytic hydrogenation, which proceeds under mild conditions and produces benign by-products (toluene and carbon dioxide). For solid-phase applications, catalytic transfer hydrogenation is a practical alternative.[6]

  • Racemization Suppression: The urethane nature of the Z-group is known to suppress racemization during the activation of the amino acid for coupling.

The 4-Nitrobenzyl Ester Linkage: A "Safety-Catch" Anchor

The 4-nitrobenzyl ester serves as the covalent link between the C-terminus of the first amino acid (Phenylalanine, in this case) and the solid support. This linkage functions as a "safety-catch" linker.[3]

  • Initial Stability: The electron-withdrawing nature of the nitro group enhances the stability of the benzyl ester linkage, making it resistant to the conditions of Z-group deprotection.

  • Activation by Reduction: The nitro group can be selectively reduced to an amine on the solid support. This transformation makes the benzyl ester linkage significantly more labile and susceptible to cleavage under specific conditions.

  • Reductive Cleavage: The final peptide is cleaved from the resin by a reductive mechanism, typically using stannous chloride (SnCl₂), which is orthogonal to many common side-chain protecting groups.

Experimental Workflow Overview

The overall workflow for the synthesis of a peptide using the Z-Phe-4-nitrobenzyl ester strategy is depicted below. This process involves the initial attachment of the protected amino acid ester to the resin, followed by iterative cycles of Nα-deprotection and amino acid coupling, and concludes with the reductive cleavage of the completed peptide from the solid support.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation (Iterative Cycles) cluster_cleavage Final Cleavage Resin Merrifield Resin Loading Loading: Esterification Resin->Loading Z_Phe_pNB Z-Phe-4-nitrobenzyl ester Z_Phe_pNB->Loading Z_Phe_Resin Z-Phe-pNB-Resin Loading->Z_Phe_Resin Deprotection Z-Group Deprotection (Catalytic Transfer Hydrogenation) Z_Phe_Resin->Deprotection Phe_Resin H-Phe-pNB-Resin Deprotection->Phe_Resin Coupling Amino Acid Coupling (e.g., DIC/HOBt) Phe_Resin->Coupling Dipeptide_Resin Z-AA-Phe-pNB-Resin Coupling->Dipeptide_Resin Dipeptide_Resin->Deprotection Repeat for each amino acid Final_Peptide_Resin H-Peptide-pNB-Resin Cleavage Reductive Cleavage (SnCl₂) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Figure 1: Overall workflow for SPPS using Z-Phe-4-nitrobenzyl ester.

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 to 0.5 mmol scale. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Loading of Z-Phe-4-nitrobenzyl ester onto Merrifield Resin

This procedure describes the attachment of the first amino acid to a chloromethylated polystyrene resin (Merrifield resin) via an ester linkage.

  • Resin Swelling: Swell Merrifield resin (1.0 g, 1% DVB, 1.0 meq/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Preparation of the Amino Acid Salt: In a separate flask, dissolve Z-Phe-OH (2 equivalents relative to resin loading) in a suitable solvent. Convert the carboxylic acid to its cesium salt by adding a solution of cesium carbonate (Cs₂CO₃) in water until the pH is neutral. Evaporate the solvent to dryness to obtain the Z-Phe-OCs salt.

  • Esterification: Add the dried Z-Phe-OCs salt to the swollen resin in the reaction vessel. Add fresh DMF (10 mL).

  • Reaction: Heat the mixture to 50°C and agitate (e.g., using a shaker or overhead stirrer) for 24-48 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction solvent and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and dichloromethane (DCM, 3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the amino acid can be determined by a variety of methods, including gravimetric analysis or quantitative analysis of the Z-group.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

A. Nα-Z-Group Deprotection (Catalytic Transfer Hydrogenation) [6]

  • Resin Swelling: Swell the Z-protected peptide-resin in DMF (10 mL) for 30 minutes.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.2 equivalents relative to resin loading).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 10 equivalents) as a hydrogen donor.

  • Deprotection Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for the disappearance of the Z-protected starting material by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of the catalyst and reagents.

B. Amino Acid Coupling

  • Resin Preparation: Swell the deprotected peptide-resin in DMF (10 mL) for 30 minutes.

  • Activation of the Incoming Amino Acid: In a separate vial, dissolve the next Z-protected amino acid (3 equivalents), 1-hydroxybenzotriazole (HOBt, 3 equivalents), and N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) in DMF (5 mL). Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative test (beads remain colorless) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage of the Peptide from the Resin

This procedure utilizes a reductive cleavage to release the peptide from the 4-nitrobenzyl ester linkage.

  • Final Deprotection: If the N-terminus of the final peptide is to be free, perform a final Z-group deprotection as described in Protocol 2A.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and methanol (3 x 10 mL), then dry under high vacuum.

  • Preparation of Cleavage Cocktail: Prepare a solution of 0.2 M stannous chloride (SnCl₂) in DMF. Add a catalytic amount of an acid such as acetic acid (e.g., 0.0016 M).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (25 mL per gram of resin). Agitate the mixture at room temperature for 4-6 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh DMF. Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Yields and Purity

The overall yield and purity of the synthesized peptide are dependent on the efficiency of each coupling and deprotection step. For a well-optimized synthesis of a short peptide (e.g., a dipeptide or tripeptide) using this methodology, the following results can be expected.

ParameterExpected ValueMethod of Analysis
Resin Loading 0.3 - 0.7 mmol/gGravimetric analysis, Fmoc/Z cleavage assay
Coupling Efficiency >99% per stepNinhydrin (Kaiser) Test
Overall Crude Yield 60 - 80%Gravimetric analysis of lyophilized crude peptide
Crude Purity 70 - 90%RP-HPLC (at 220 nm)
Final Purity >95%RP-HPLC after purification

Note: These are illustrative values. Actual results may vary depending on the peptide sequence, scale of the synthesis, and specific laboratory conditions.[2]

Troubleshooting and Field-Proven Insights

As with any multi-step chemical synthesis, challenges can arise. Below are some common issues and their potential solutions specific to this methodology.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Z-Group Deprotection - Inactive palladium catalyst- Insufficient hydrogen donor- Steric hindrance around the N-terminus- Use fresh Pd(OAc)₂.- Increase the excess of ammonium formate.- Extend the reaction time or slightly increase the temperature (e.g., to 40°C).
Slow or Incomplete Coupling - Sterically hindered amino acids- Aggregation of the growing peptide chain on the resin- Use a more potent activating agent (e.g., HATU).- Perform a double coupling.- Use a solvent mixture that disrupts secondary structures (e.g., DMF/NMP).
Low Yield of Cleaved Peptide - Incomplete reduction of the nitro group- Incomplete cleavage of the activated linker- Ensure the SnCl₂ solution is freshly prepared.- Extend the cleavage reaction time.- Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail.
Side Reactions during Cleavage - Reaction of SnCl₂ with sensitive side chains (e.g., Cys, Met)- Include scavengers in the cleavage cocktail, although SnCl₂ is generally mild.- Perform a small-scale test cleavage to assess compatibility with the peptide sequence.

Visualization of the Orthogonal Deprotection and Cleavage Strategy

The orthogonality of the Z-group deprotection and the 4-nitrobenzyl ester cleavage is central to this synthetic strategy. The following diagram illustrates this relationship.

Orthogonal_Strategy cluster_deprotection Nα-Deprotection cluster_cleavage Final Cleavage Peptide_Resin Z-Peptide-pNB-Resin Deprotection_Reagent Catalytic Transfer Hydrogenation (Pd(OAc)₂/HCOONH₄) Peptide_Resin->Deprotection_Reagent Selective removal of Z-group Cleavage_Reagent Reductive Cleavage (SnCl₂/DMF) Peptide_Resin->Cleavage_Reagent Selective cleavage of pNB linker Deprotected_Peptide H-Peptide-pNB-Resin Deprotection_Reagent->Deprotected_Peptide Final_Peptide H-Peptide-OH Cleavage_Reagent->Final_Peptide

Figure 2: Orthogonality of Z-group deprotection and pNB-linker cleavage.

Conclusion

The solid-phase synthesis of peptides using a Z-protected amino acid anchored via a 4-nitrobenzyl ester linkage represents a robust and versatile strategy. Its orthogonal nature, combined with the "safety-catch" cleavage mechanism, provides a high degree of control over the synthesis. While requiring a different set of deprotection and cleavage conditions compared to the more common Fmoc/tBu and Boc/Bzl strategies, this methodology offers a valuable alternative for the synthesis of complex peptides and for applications where the release of protected peptide fragments may be desired. By following the detailed protocols and considering the practical insights provided in this guide, researchers can effectively implement this powerful technique in their peptide synthesis workflows.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis. (2025, August 7). Request PDF.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Synthesis of Peptides. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
  • Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.
  • Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. (n.d.). The Journal of Organic Chemistry.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
  • FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Introduction: Protecting Group Strategies in Peptide Synthesis. (2025). Benchchem.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
  • Attaching the first amino acid to a resin. (n.d.). Aapptec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Developing deprotectase biocatalysts for synthesis. (2024, March 1). Faraday Discussions.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
  • Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy?. (2017, October 6). Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to Cleavage Cocktails for 2-Chlorotrityl Chloride Resin. (2025). Benchchem.
  • Solid-Phase Peptide Synthesis (SPPS) Technology. (2022, January 20).
  • Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. (n.d.). Luxembourg Bio Technologies.
  • Amino Acid Deriv
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). Chemical Reviews.
  • A rapid method for the preparation of amino acid resin esters for Merrifield solid-phase peptide synthesis. (1973, November). PubMed.
  • US10954266B2 - Linker molecule and use thereof in methods for purifying peptides. (n.d.).
  • WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS. (n.d.).
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. (2021, February 3). RSC Publishing.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024, March 22). MDPI.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Solid Phase Synthesis (Nobel Lecture). (n.d.).
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.).
  • CN115215967A - Merrifield resin and preparation method and application thereof. (n.d.).
  • Solid-Phase Peptide Synthesis (Merrifi - St.
  • 4.3.5.1 Cleavage after tert-ButoxycarbonyIlBenzyl Synthesis. (n.d.).
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PMC.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PMC.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

Sources

catalytic hydrogenation of Z-L-phenylalanine 4-nitrobenzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Global Deprotection of Z-L-Phenylalanine 4-nitrobenzyl Ester via Catalytic Hydrogenation

Executive Summary

This guide details the protocol for the catalytic hydrogenation of


-benzyloxycarbonyl-L-phenylalanine 4-nitrobenzyl ester (Z-L-Phe-ONb). While the 4-nitrobenzyl (ONb) ester is frequently employed for its stability against mild acidic conditions (orthogonal to Boc chemistry), its removal is classically achieved via reduction.

When subjected to catalytic hydrogenation (


, Pd/C), this substrate undergoes global deprotection . Both the 

-terminal Z group and the

-terminal ONb ester are cleaved simultaneously. This workflow is the preferred method for generating free L-phenylalanine in high purity without the generation of harsh acid salts (e.g., HF or HBr cleavage).

Scientific Mechanisms & Reaction Logic

The Dual-Cleavage Pathway

The efficiency of this reaction relies on the susceptibility of both protecting groups to palladium-catalyzed hydrogenolysis, though they proceed via distinct mechanistic cascades.

  • Z-Group Cleavage (Hydrogenolysis): The benzyloxycarbonyl group undergoes direct hydrogenolysis. The benzyl-oxygen bond is cleaved, releasing toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

    • Equation:

      
      
      
  • 4-Nitrobenzyl Ester Cleavage (Reduction-Elimination): The ONb group is not cleaved directly by hydrogenolysis in the same manner as a standard benzyl ester. Instead, the nitro group (

    
    ) is first rapidly reduced to an aniline (
    
    
    
    ). The resulting p-aminobenzyl ester is highly electron-rich and labile. It undergoes rapid hydrogenolysis (or 1,6-elimination followed by hydrolysis) to release the free carboxylic acid and p-toluidine.
    • Equation:

      
      
      
Reaction Scheme Visualization

ReactionMechanism Substrate Z-L-Phe-ONb (Starting Material) Intermediate Intermediate: Z-L-Phe-O-p-Aminobenzyl Substrate->Intermediate H2 / Pd-C (Nitro Reduction) Products Final Products: L-Phenylalanine + Toluene + CO2 + p-Toluidine Intermediate->Products H2 / Pd-C (Simultaneous Hydrogenolysis)

Figure 1: Mechanistic pathway showing the initial reduction of the nitro group followed by the collapse of the ester and carbamate linkages.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate Z-L-Phe-ONb (1.0 equiv)Starting Material
Catalyst 10% Pd/C (wet support preferred)Catalyst (10-20 wt% loading)
Solvent Methanol (MeOH) or EtOHReaction Medium
Additive Acetic Acid (Optional, 1-2 equiv)Prevents amine poisoning of catalyst
Gas Hydrogen (

)
Reductant (Balloon or 1 atm)
Step-by-Step Methodology

Step 1: Preparation (Safety First)

  • CRITICAL SAFETY: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent. Ensure the reaction vessel is purged with inert gas (

    
     or 
    
    
    
    ) before introducing hydrogen to prevent ignition.
  • Weigh Z-L-Phe-ONb (e.g., 1.0 g, ~2.3 mmol) into a round-bottom flask.

  • Dissolve in Methanol (20 mL). If solubility is poor, add a small amount of Ethyl Acetate or warm slightly.

Step 2: Catalyst Addition

  • Under a gentle stream of Nitrogen, carefully add 10% Pd/C (100 mg, 10 wt% relative to substrate).

  • Note: Adding a drop of water to the catalyst before addition can reduce sparking risks.

Step 3: Hydrogenation

  • Seal the flask with a septum.

  • Evacuate the flask (vacuum) and backfill with Hydrogen (balloon). Repeat this cycle 3 times to ensure oxygen removal.

  • Stir the mixture vigorously at room temperature (

    
    ).
    
  • Observation: The yellow color of the nitro compound should fade as it reduces to the amine, eventually becoming colorless.

Step 4: Monitoring

  • Monitor via TLC (System:

    
     85:10:5).
    
  • Endpoint: Disappearance of the UV-active starting material and the intermediate amine. The product (L-Phe) will stain purple with Ninhydrin (free amine) but is not UV active.

Step 5: Workup

  • Once complete (typically 2-6 hours), flush the system with Nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C.

  • Caution: Do not let the filter cake dry out completely in air; keep it wet with solvent to prevent fire hazards. Wash the cake with MeOH (2 x 10 mL).

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure.

  • The residue contains L-Phenylalanine and p-toluidine.

  • Purification: Triturate the residue with cold Diethyl Ether or Ethyl Acetate. L-Phenylalanine (zwitterion) is insoluble in ether and will precipitate as a white solid, while p-toluidine and toluene remain in the organic supernatant.

  • Filter the white solid and dry under vacuum.

Analytical Validation

To ensure the integrity of the protocol, the following validation parameters should be checked:

MethodExpected ResultInterpretation
TLC (UV) No UV absorbance at

of SM
Complete consumption of Z/ONb chromophores.
TLC (Ninhydrin) Strong Purple Spot at baseline/low

Presence of free primary amine (L-Phe).
1H NMR Absence of aromatic signals at

7.3 (Z) and

8.2 (Nitro)
Successful global deprotection.
Yield >90%High efficiency expected.
Workflow Diagram

Workflow Setup 1. Dissolve Substrate (MeOH, Inert Atmosphere) Catalysis 2. Add Pd/C & H2 (Vigorous Stirring) Setup->Catalysis Check 3. TLC Check (UV Disappears, Ninhydrin +) Catalysis->Check Filter 4. Celite Filtration (Remove Pd/C) Check->Filter Complete Purify 5. Ether Trituration (Precipitate L-Phe) Filter->Purify

Figure 2: Operational workflow for the hydrogenation and isolation of L-Phenylalanine.

Troubleshooting & Optimization

  • Problem: Reaction Stalls (Incomplete Deprotection)

    • Cause: Catalyst poisoning (often by the free amine generated) or insufficient

      
       mass transfer.
      
    • Solution: Add 1-2 equivalents of Acetic Acid to the reaction mixture. This protonates the amine product, preventing it from binding strongly to the Pd surface.

  • Problem: Colored Impurities

    • Cause: Incomplete removal of p-toluidine or oxidation products.

    • Solution: Ensure thorough trituration with Ether/EtOAc. p-Toluidine is highly soluble in organic solvents, whereas free L-Phenylalanine is not.

  • Selectivity Note:

    • If the goal was to remove only the ONb ester while keeping the Z-group, hydrogenation is NOT the correct method . You must use Zinc dust in Acetic Acid or Sodium Dithionite (

      
      ), which reduces the nitro group to the amine (cleaving the ester) but leaves the Z-carbamate intact [1].
      

References

  • Guibe-Jampel, E., & Wakselman, M. (1982). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carboxyl Protection).

  • Bieg, T., & Szeja, W. (1985).[1] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.

Sources

Troubleshooting & Optimization

removing unreacted 4-nitrobenzyl alcohol from Z-Phe-ONb mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Protection Group Chemistry Subject: Advanced Purification of Z-Phe-ONb (Removal of Unreacted 4-Nitrobenzyl Alcohol)

Executive Summary

The esterification of Z-Phe-OH with 4-nitrobenzyl alcohol (PNB-OH) to form Z-Phe-ONb is a staple in peptide synthesis. However, the purification is notoriously deceptive. The starting alcohol (PNB-OH) and the product (Z-Phe-ONb) share similar solubility profiles and melting points, often leading to co-crystallization. Furthermore, the high UV absorbance of the nitro group can make minor alcohol impurities appear as major contaminants on HPLC.

This guide provides three validated workflows to eliminate PNB-OH, ranging from chemical scavenging (highest efficiency) to classical chromatography.

Module 1: Diagnostic & Decision Matrix

Before selecting a purification route, confirm the nature of your impurity. PNB-OH is often mistaken for the product due to its aromatic signals in NMR.

Diagnostic Check:

  • TLC (3:1 Hexane:EtOAc): PNB-OH (

    
    ) is more polar than Z-Phe-ONb (
    
    
    
    ).
  • 1H NMR (CDCl3): Look for the benzylic methylene protons (

    
    ).
    
    • Z-Phe-ONb (Product):

      
       ppm (singlet).
      
    • PNB-OH (Impurity):

      
       ppm (doublet, becomes singlet with 
      
      
      
      shake).

Workflow Decision Tree:

purification_decision Start Start: Crude Reaction Mixture Scale Assess Scale Start->Scale Small Small Scale (<1g) Scale->Small Large Large Scale (>10g) Scale->Large TLC TLC Check (Hex:EtOAc 3:1) Small->TLC Sep2 Method B: Chemical Scavenging Large->Sep2 Preferred (High Yield) Sep3 Method C: Fractional Recrystallization Large->Sep3 If Reagents Unavailable Sep1 Method A: Flash Chromatography TLC->Sep1 Clean separation (ΔRf > 0.2) TLC->Sep2 Poor separation / Streak

Figure 1: Decision matrix for selecting the optimal purification protocol based on scale and impurity profile.

Module 2: The "Chemical Scavenger" Protocol (Highly Recommended)

The Science: The most robust way to remove a neutral alcohol (PNB-OH) from a neutral ester (Z-Phe-ONb) is to chemically modify the alcohol into an acid . By reacting excess PNB-OH with succinic anhydride, it converts into a hemisuccinate (an acid-ester), which can then be quantitatively removed by a simple aqueous bicarbonate wash. The Z-Phe-ONb product remains unreactive and stays in the organic layer.

Mechanism:



Step-by-Step Protocol:

  • Reaction Check: Ensure the main esterification reaction (Z-Phe-OH

    
     Z-Phe-ONb) is complete via TLC.
    
  • Add Scavenger: To the reaction mixture (typically in DCM or DMF), add:

    • Succinic Anhydride: 2.0 – 3.0 equivalents (relative to the estimated excess alcohol).

    • DMAP (4-Dimethylaminopyridine): 0.1 equivalent (catalytic).

  • Incubate: Stir at room temperature for 2–4 hours. Monitor TLC; the spot for PNB-OH (

    
    ) should disappear.
    
  • Workup (The Separation):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 10% Citric Acid (removes DMAP).

    • Wash 2: Saturated

      
       (removes Succinic Acid and PNB-Hemisuccinate ).
      
    • Wash 3: Brine.[1]

  • Finish: Dry over

    
    , filter, and concentrate. The resulting solid is usually analytically pure Z-Phe-ONb.
    

Module 3: Flash Chromatography (Standard Protocol)

If chemical scavenging is not an option, silica gel chromatography is effective due to the polarity difference between the free hydroxyl group of the alcohol and the blocked ester.

Solvent System Optimization:

ComponentPolarityRecommended Mobile PhaseRf Value (Approx)
Z-Phe-ONb ModerateHexane:EtOAc (3:1)0.60
PNB-OH HighHexane:EtOAc (3:1)0.25 - 0.30

Technical Notes:

  • Loading: Dissolve the crude mixture in a minimum amount of DCM. Do not use DMF for loading as it causes peak broadening.

  • Gradient: Start with 100% Hexane to elute non-polar byproducts, then ramp to 20% EtOAc. The product will elute first.

  • Detection: Use UV monitoring at 254 nm. Both compounds absorb strongly.

Module 4: Recrystallization (Scalable but Risky)

Recrystallization is challenging because PNB-OH (MP 92–94°C) and Z-Phe-ONb (MP


 105–120°C) have overlapping thermal properties. However, their solubility differs in ether-based solvents.

Protocol:

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

  • Remove from heat and immediately add warm Water dropwise until slight turbidity persists.

  • Add a few drops of EtOH to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: If an oil forms ("oiling out"), reheat and add more EtOH.

  • Filter the precipitate.[2][3] Wash with cold Ether/Hexane (1:1) . PNB-OH is more soluble in ether/hexane mixtures than the peptide ester, helping to wash away residual alcohol.

Frequently Asked Questions (FAQ)

Q1: Why does my product look yellow? A: 4-nitrobenzyl derivatives are inherently pale yellow. However, a deep yellow or orange color often indicates residual p-nitrophenoxide or free 4-nitrobenzyl alcohol degradation products. A wash with 1M HCl usually lightens the color by protonating any phenoxides.

Q2: Can I use phthalic anhydride instead of succinic anhydride? A: Yes. Phthalic anhydride works identically to succinic anhydride for scavenging alcohols. It reacts slightly faster but is harder to remove if you use a large excess because phthalic acid is less water-soluble than succinic acid. Succinic anhydride is preferred for ease of workup [1].

Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the urea byproduct (DCU) if you used DCC as a coupling reagent. It is insoluble in DCM but soluble in methanol. Filter the reaction mixture through Celite before starting the workup to remove the bulk of it.

Q4: Can I sublime the PNB-OH to remove it? A: PNB-OH does sublime under high vacuum at elevated temperatures, but Z-Phe-ONb is thermally sensitive and may racemize or decompose under those conditions. Sublimation is not recommended for peptide esters.

References

  • Scavenging Alcohols: Wipf, P. (2004). Strategies in Organic Synthesis: Polymer-supported Scavengers. University of Pittsburgh.[3] Link (Describes the general principle of using anhydrides to sequester nucleophiles).

  • PNB-OH Properties: NIST Chemistry WebBook. Benzenemethanol, 4-nitro-.[4][5] Link

  • Peptide Synthesis Standards: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Succinic Anhydride Usage: Stack Exchange Chemistry. (2021).[3][6][7] Succinic anhydride esterification and workup protocols. Link (Validates the bicarbonate wash removal of succinic byproducts).

Sources

Technical Support Center: Z-L-Phenylalanine 4-Nitrobenzyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Z-L-phenylalanine 4-nitrobenzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this critical esterification reaction. By understanding the sources of these impurities and implementing robust analytical and purification strategies, you can ensure the quality and integrity of your final product.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during the synthesis and workup, presented in a question-and-answer format.

Question 1: I see a persistent, insoluble white solid in my reaction mixture that isn't my product. What is it and how do I get rid of it?

Answer:

This is almost certainly dicyclohexylurea (DCU) , the byproduct of the N,N'-dicyclohexylcarbodiimide (DCC) coupling agent. While its precipitation is a good sign that the reaction is proceeding, its removal can be challenging due to its low solubility in many common organic solvents.[1][2]

Causality: DCC activates the carboxylic acid of Z-L-phenylalanine, and in the process, it is converted into the insoluble DCU.

Immediate Action & Protocol:

  • Primary Removal by Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture.[1][3][4]

    • Protocol: Once the reaction is complete (monitored by TLC), filter the entire reaction mixture through a medium-porosity sintered glass funnel. Wash the collected solid (the DCU filter cake) with a small amount of the reaction solvent (e.g., dichloromethane or ethyl acetate) to recover any trapped product.

  • Secondary Removal by Precipitation/Extraction: Trace amounts of DCU may remain dissolved in the filtrate.

    • Solvent Precipitation: Concentrate the filtrate in vacuo. Redissolve the crude product in a minimal amount of a solvent like ethyl acetate or diethyl ether, in which the product is soluble but DCU is not.[4][5] Cool the solution (0°C or in the refrigerator) to precipitate the remaining DCU, then filter again.[5]

    • Acidic Wash (if product is stable): For products that can withstand acidic conditions, an extractive workup with dilute acid can help remove final traces of urea and other basic impurities.[4][5]

Pro-Tip: To minimize DCU solubility from the start, consider using acetonitrile as the reaction solvent, where DCU is significantly less soluble than in dichloromethane (DCM) or chloroform.[4][5] Alternatively, using a water-soluble carbodiimide like EDC allows for the urea byproduct to be removed with a simple aqueous wash.[2]

Question 2: My HPLC analysis shows a small peak very close to my main product peak. Could this be a stereochemical impurity?

Answer:

Yes, this is a strong possibility. The peak likely corresponds to the diastereomeric impurity, Z-D-phenylalanine 4-nitrobenzyl ester , formed via racemization of the L-phenylalanine starting material. This is a critical impurity to control, especially in pharmaceutical applications.

Causality & Mechanism:

Racemization during carbodiimide-mediated couplings often occurs through the formation of an intermediate 5(4H)-oxazolone (or azlactone). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Re-opening of the ring by the alcohol can then produce both the L- and D-esters. The presence of a base can increase the risk of racemization.[6][7]

dot

Impurity_ID_Workflow start Crude Product Analysis tlc 1. TLC Analysis start->tlc Quick Check hplc 2. RP-HPLC / LC-MS tlc->hplc Quantitative Check nmr 3. ¹H NMR Spectroscopy hplc->nmr Structural Info decision Impurity Identified? nmr->decision purify Purify (Column Chromatography, Recrystallization) decision->purify Yes isolate Isolate Impurity for Further Characterization (e.g., HRMS, 2D NMR) decision->isolate No end Pure Product purify->end

Caption: Systematic workflow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for monitoring the reaction progress using Thin-Layer Chromatography (TLC)?

A standard TLC system for this reaction uses a mobile phase of Ethyl Acetate / Hexanes (e.g., 30:70 v/v) on silica gel plates.

  • Spotting: Spot the Z-L-phenylalanine starting material (SM), the 4-nitrobenzyl alcohol (Co-SM), and the reaction mixture.

  • Observation: The product, being more non-polar than the starting acid, will have a higher Rf value. The reaction is complete when the Z-L-phenylalanine spot has been completely consumed.

Q2: What is the best general-purpose method for purifying the final product?

For most lab-scale syntheses, flash column chromatography on silica gel is the most effective method. A gradient elution, starting with a low polarity solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will effectively separate the non-polar product from the more polar unreacted starting materials and other byproducts.

Q3: Can mass spectrometry help in identifying impurities?

Absolutely. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is an extremely powerful tool. [8][9][10]It allows you to get the molecular weight of each peak separated by the HPLC, making it much easier to tentatively identify unreacted starting materials, byproducts like the symmetrical anhydride, or degradation products.

Q4: Are there alternatives to DCC that avoid the DCU byproduct issue?

Yes. The most common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) . The urea byproduct formed from EDC is water-soluble, which means it can be easily removed with an aqueous workup (extraction), simplifying the purification process significantly. [2]

References

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product?
  • ECHEMI. (n.d.). How can dicyclohexyl urea be removed from reaction mass?
  • Benchchem. (2025). Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling.
  • Taylor & Francis Online. (2006, September 23). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
  • ResolveMass Laboratories Inc. (2025, July 22). Analytical Support in Peptide Synthesis: Why It's Essential.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Google Patents. (n.d.). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Thieme Chemistry. (n.d.). 7.
  • Nature. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Scientific Reports.
  • Chem-Impex. (n.d.). Z-L-phenylalanine 4-nitrophenyl ester.
  • Chromatography Forum. (2016, July 19). Amino acid analysis for HPLC.
  • BOC Sciences. (2025, September 10). Amino Acid Analysis by HPLC.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ResearchGate. (n.d.). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography.
  • Organic Syntheses. (n.d.). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis.
  • Organic Syntheses. (n.d.). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of l-Phenylalanine Ethyl Ester.
  • ResearchGate. (2025, August 7). Study on the synthesis of L-4-nitrophenylalanine.
  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • SpringerLink. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents.
  • Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine.
  • M-CSA. (n.d.). Para-nitrobenzyl esterase.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Z-L-phenylalanine 4-Nitrobenzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of peptide synthesis and drug development, the unambiguous characterization of protected amino acid intermediates is a cornerstone of success. Z-L-phenylalanine 4-nitrobenzyl ester is a classic example of a doubly protected amino acid, where both the amine and carboxylic acid functionalities are masked to ensure precise peptide bond formation. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, a critical tool for structural verification. We will dissect the spectrum signal-by-signal, explaining the chemical principles that govern the shifts and coupling patterns. Furthermore, we will compare the unique insights provided by ¹H NMR with complementary analytical techniques like HPLC and Mass Spectrometry, offering a holistic perspective on robust molecular characterization for researchers in the field.

Structural Anatomy and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify every unique proton environment within the Z-L-phenylalanine 4-nitrobenzyl ester molecule. The structure contains two stereogenic centers and three distinct aromatic rings, leading to a complex but interpretable spectrum.

Caption: Labeled structure of Z-L-phenylalanine 4-nitrobenzyl ester.

The key proton groups are:

  • Amide (Hn): The proton attached to the nitrogen of the phenylalanine backbone.

  • Alpha-Proton (Hα): The proton on the chiral center of the phenylalanine.

  • Beta-Protons (Hβa, Hβb): The two diastereotopic protons on the carbon adjacent to the chiral center.

  • Phenylalanine Aromatic Protons: Five protons on the side-chain phenyl ring.

  • Cbz Benzylic Protons: Two protons of the CH₂ group in the benzyloxycarbonyl (Cbz or Z) protecting group.

  • Cbz Aromatic Protons: Five protons on the phenyl ring of the Cbz group.

  • PNB Benzylic Protons: Two protons of the CH₂ group in the 4-nitrobenzyl (PNB) ester.

  • PNB Aromatic Protons: Four protons on the 4-nitrophenyl ring.

Interpreting the ¹H NMR Spectrum: A Signal-by-Signal Breakdown

The true power of ¹H NMR lies in its ability to provide a detailed electronic and spatial map of a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons. For this analysis, we will predict the spectrum in a common NMR solvent like deuterated chloroform (CDCl₃).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Causality
PNB Aromatic ~8.2Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing nitro group (-NO₂), causing significant deshielding and a shift far downfield. They are coupled only to the meta protons.[1][2]
PNB Aromatic ~7.5Doublet (d)2HThese protons are meta to the nitro group and ortho to the ester linkage. They are less deshielded than their ortho counterparts but still downfield. The characteristic doublet-of-doublets pattern (an AA'BB' system) for a 1,4-disubstituted benzene ring is definitive.[1][3]
Phe & Cbz Aromatic ~7.4 - 7.2Multiplet (m)10HThe protons on the unsubstituted phenyl rings of the phenylalanine side chain and the Cbz protecting group are not strongly influenced by activating or deactivating groups. Their signals overlap in a narrow, complex region, making individual assignment difficult without 2D NMR techniques.[4][5]
Amide (Hn) ~5.3Doublet (d)1HThe amide proton is coupled to the alpha-proton (Hα). Its chemical shift can be broad and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[6]
PNB Benzylic (CH₂) ~5.2Singlet (s)2HThese benzylic protons are adjacent to the electron-withdrawing nitroaromatic ring and the ester oxygen, causing a downfield shift. As there are no adjacent protons, the signal is a sharp singlet.[1][7]
Cbz Benzylic (CH₂) ~5.1Singlet (s)2HThese benzylic protons are adjacent to the carbamate group and a phenyl ring. They are chemically equivalent and have no adjacent protons, resulting in a singlet.[8][9]
Alpha-Proton (Hα) ~4.7Multiplet (m)1HThis proton is deshielded by the adjacent amide nitrogen and the ester carbonyl group. It is coupled to the amide proton (Hn) and the two diastereotopic beta-protons (Hβa and Hβb), resulting in a complex multiplet (often a doublet of doublets of doublets, or simply a quartet).
Beta-Protons (Hβa, Hβb) ~3.1Multiplet (m)2HThese protons are diastereotopic because they are adjacent to a stereocenter (Cα). This makes them chemically non-equivalent. They couple with each other (geminal coupling) and with Hα (vicinal coupling), leading to two distinct and complex multiplets, typically seen as two separate doublet of doublets.[10][11]

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization strategy relies on the synergy of multiple techniques. The choice of technique is dictated by the question being asked.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. It separates the target compound from starting materials, byproducts, and other impurities. While it provides a retention time and a quantitative measure of purity, it offers no direct structural information. Its primary role is to confirm the sample's homogeneity before more detailed analysis.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound with high accuracy. ESI-MS (Electrospray Ionization Mass Spectrometry) would readily show an ion corresponding to the mass of the molecule (e.g., [M+H]⁺ or [M+Na]⁺), confirming that the desired reaction has occurred. However, MS cannot distinguish between isomers or provide information on the connectivity of atoms.

The Self-Validating Workflow: A trustworthy protocol uses these techniques to cross-validate results. HPLC confirms purity, MS confirms the correct mass, and ¹H NMR confirms the precise chemical structure. An unexpected result in one technique necessitates re-evaluation of the others.

G cluster_0 Characterization Workflow Synthesis Synthesized Product (Crude Mixture) HPLC HPLC Analysis Synthesis->HPLC Pure Is the sample pure? HPLC->Pure Purify Purification (e.g., Column Chromatography) Pure->Purify No MS Mass Spectrometry Pure->MS Yes Purify->HPLC Mass Is the mass correct? MS->Mass NMR 1H NMR Analysis Mass->NMR Yes Fail Re-evaluate Synthesis Mass->Fail No Structure Is the structure confirmed? NMR->Structure Final Verified Compound Structure->Final Yes Structure->Fail No

Sources

Introduction: Two Esters, Two Distinct Deprotection Philosophies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Hydrolysis Kinetics of Z-Phe-ONb vs. Z-Phe-OMe for Advanced Applications

For researchers and professionals in drug development and peptide chemistry, the choice of protecting groups and ester functionalities is a critical decision point that dictates reaction conditions, stability, and strategic deprotection pathways. Among the myriad of options for carboxyl protection of phenylalanine, the simple methyl ester (Z-Phe-OMe) and the photolabile ortho-nitrobenzyl ester (Z-Phe-ONb) represent two fundamentally different strategic choices.

This guide provides an in-depth comparison of their hydrolysis kinetics, moving beyond a simple recitation of facts to explain the causality behind their distinct behaviors. We will explore the underlying mechanisms, provide validated experimental protocols for kinetic analysis, and present comparative data to inform your selection process.

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe) is a cornerstone building block in peptide synthesis. The protection of its C-terminal carboxylic acid is essential for controlled peptide coupling.

  • Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) is a classical, simple alkyl ester. Its utility lies in its relative stability under neutral conditions and its susceptibility to cleavage by well-established chemical and enzymatic methods. It serves as a reliable, workhorse protecting group in many synthetic routes.

  • Z-Phe-ONb (N-benzyloxycarbonyl-L-phenylalanine ortho-nitrobenzyl ester) belongs to the class of "caged" compounds. The ortho-nitrobenzyl (ONB) group is a photolabile protecting group, meaning it is exceptionally stable until irradiated with UV light.[1] This property allows for spatial and temporal control over deprotection, making it invaluable for applications in chemical biology, controlled drug release, and the synthesis of light-sensitive probes.

The choice between these two esters hinges entirely on the desired mode of cleavage. Their hydrolysis kinetics are not just different in rate, but are governed by entirely different physical principles.

Mechanistic Foundations of Hydrolysis: A Tale of Two Pathways

The profound difference in the hydrolysis kinetics of Z-Phe-OMe and Z-Phe-ONb stems from their distinct reaction mechanisms. Z-Phe-OMe relies on nucleophilic attack, whereas Z-Phe-ONb undergoes an internal photochemical rearrangement.

Z-Phe-OMe: The Nucleophilic Acyl Substitution Pathway

The hydrolysis of Z-Phe-OMe is a classic example of nucleophilic acyl substitution. The reaction can be initiated in several ways:

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a fast and irreversible process.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible.

  • Enzymatic Hydrolysis: Serine proteases, such as chymotrypsin, are highly effective catalysts for the hydrolysis of Z-Phe-OMe. Chymotrypsin's specificity for large hydrophobic residues (like phenylalanine) allows the substrate to bind precisely in the enzyme's S1 hydrophobic pocket.[2][3] The enzyme's catalytic triad (Ser-His-Asp) then provides a powerful nucleophile (the serine hydroxyl) to attack the ester carbonyl, proceeding through an acyl-enzyme intermediate.[4]

Z-Phe-ONb: The Photochemical Rearrangement Pathway

In stark contrast, Z-Phe-ONb is largely inert to the nucleophilic conditions described above under ambient light. Its cleavage is triggered by energy input in the form of photons.

  • Photoexcitation: Upon absorption of UV light (typically in the 350-365 nm range), the ortho-nitrobenzyl group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the benzylic hydrogen is abstracted by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate rapidly rearranges, leading to the cleavage of the ester bond and the formation of Z-phenylalanine and 2-nitrosobenzaldehyde.

This mechanism is fundamentally different as it does not require an external nucleophile. The rate is dependent on the intensity of the light source (photon flux) and the quantum yield of the reaction, not on the concentration of acid, base, or enzyme.[1]

G cluster_0 Z-Phe-OMe Hydrolysis (Nucleophilic Acyl Substitution) cluster_1 Z-Phe-ONb Hydrolysis (Photochemical Rearrangement) A0 Z-Phe-OMe A_cat + H₂O (catalyzed by OH⁻, H⁺, or Enzyme) A0->A_cat A1 Tetrahedral Intermediate A2 Z-Phe-OH + Methanol A1->A2 Collapse of Intermediate A_cat->A1 Nucleophilic Attack B0 Z-Phe-ONb B_cat + Light (hν) B0->B_cat B1 Excited State B2 aci-Nitro Intermediate B1->B2 Intramolecular H-Abstraction B3 Z-Phe-OH + 2-Nitrosobenzaldehyde B2->B3 Rearrangement & Cleavage B_cat->B1 Photoexcitation

Figure 1: Comparative reaction pathways for the hydrolysis of Z-Phe-OMe and Z-Phe-ONb.

Comparative Kinetic Data

The disparate mechanisms lead to vastly different kinetic profiles. The table below summarizes the key parameters governing the hydrolysis rates.

ParameterZ-Phe-OMeZ-Phe-ONb
Primary Trigger Nucleophile (OH⁻, H₂O, Enzyme)Photons (UV Light)
Key Rate Factors pH, Temperature, Enzyme Concentration,[5] Substrate ConcentrationLight Intensity (Photon Flux), Wavelength, Quantum Yield (Φ)
Typical Catalyst Chymotrypsin, NaOH, HClN/A (Light-induced)
Enzymatic Kinetics (Chymotrypsin) Follows Michaelis-Menten kinetics.[6]Generally not a substrate.
Photochemical Kinetics N/ARate is proportional to photon flux.
Stability Labile to strong acid/base and proteases.Stable to most chemical/enzymatic conditions in the dark.
Control Chemical/Biochemical (pH, inhibitors)Spatiotemporal (light exposure)

Experimental Protocols for Kinetic Analysis

To ensure trustworthiness, any kinetic analysis must include proper controls. For Z-Phe-OMe, a "no-enzyme" control is essential. For Z-Phe-ONb, a "dark" control (a sample prepared identically but kept from UV light) is mandatory to confirm that hydrolysis is exclusively photo-induced.

Protocol 1: Enzymatic Hydrolysis of Z-Phe-OMe via pH-Stat Titration

This method quantifies the rate of hydrolysis by measuring the rate of base addition required to maintain a constant pH as the acidic product (Z-Phe-OH) is formed.

Objective: To determine the initial rate of chymotrypsin-catalyzed hydrolysis of Z-Phe-OMe.

Materials:

  • Z-Phe-OMe

  • α-Chymotrypsin (from bovine pancreas)

  • Tris buffer (e.g., 50 mM, pH 8.0)

  • Standardized NaOH solution (e.g., 10 mM)

  • pH-stat autotitrator system

  • Thermostated reaction vessel

Procedure:

  • System Calibration: Calibrate the pH electrode and the titrator burette according to the manufacturer's instructions.

  • Substrate Preparation: Prepare a stock solution of Z-Phe-OMe in a suitable organic solvent (e.g., acetonitrile) to ensure solubility, then dilute into the Tris buffer to the desired final concentration (e.g., 1 mM).

  • Reaction Setup: Add 10 mL of the substrate solution to the thermostated reaction vessel (e.g., 25 °C) and allow it to equilibrate.

  • pH Stabilization: Start the pH-stat system and allow it to stabilize the pH of the substrate solution at the target value (e.g., pH 8.0).

  • Initiation of Reaction: Initiate the reaction by adding a small, known volume of a concentrated α-chymotrypsin stock solution.

  • Data Acquisition: The pH-stat will automatically add NaOH to neutralize the Z-Phe-OH being produced, maintaining a constant pH. Record the volume of NaOH added as a function of time.

  • Rate Calculation: The initial rate of reaction is proportional to the initial slope of the plot of NaOH volume vs. time. Convert this rate to moles/second using the known concentration of the NaOH titrant.

  • Control Experiment: Repeat the experiment without the addition of α-chymotrypsin to measure the background, non-enzymatic hydrolysis rate. This should be negligible under these conditions.

Protocol 2: Photohydrolysis of Z-Phe-ONb via HPLC Analysis

This method directly measures the disappearance of the starting material and the appearance of the product over time during irradiation.

Objective: To determine the rate constant for the photohydrolysis of Z-Phe-ONb.

Materials:

  • Z-Phe-ONb

  • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)

  • Acetonitrile (HPLC grade)

  • UV lamp (e.g., 365 nm LED or mercury lamp with appropriate filters)

  • Quartz cuvettes or reaction vials

  • Reversed-phase HPLC system with a UV detector (e.g., C18 column)

Procedure:

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that can resolve Z-Phe-ONb from the product, Z-Phe-OH. Monitor at a wavelength where both compounds have reasonable absorbance but are distinct from the 2-nitrosobenzaldehyde byproduct (e.g., 260 nm).

  • Standard Curves: Prepare standard solutions of known concentrations for both Z-Phe-ONb and Z-Phe-OH and inject them into the HPLC to create calibration curves (Peak Area vs. Concentration).

  • Reaction Setup: Prepare a solution of Z-Phe-ONb in the buffer (e.g., 100 µM) in a quartz cuvette. An organic co-solvent like acetonitrile may be needed for solubility.

  • Time Zero (t=0) Sample: Before irradiation, withdraw an aliquot, quench if necessary (e.g., by dilution in mobile phase), and inject it into the HPLC to determine the initial concentration.

  • Initiation of Reaction: Place the cuvette at a fixed distance from the calibrated UV lamp and begin irradiation.

  • Time-Course Sampling: At regular intervals (e.g., every 30 seconds), withdraw aliquots from the reaction mixture, quench, and inject them onto the HPLC.

  • Data Analysis: Using the calibration curves, determine the concentration of Z-Phe-ONb remaining at each time point. Plot ln([Z-Phe-ONb]) versus time. For a first-order reaction, the plot should be linear, and the negative of the slope will be the apparent rate constant (k_obs).

  • Dark Control: Prepare an identical sample and keep it in the dark for the full duration of the experiment. Analyze it at the end to confirm that no significant hydrolysis occurs without light.

G cluster_0 Z-Phe-OMe Pathway cluster_1 Z-Phe-ONb Pathway start Start prep Prepare Solutions (Substrate, Buffer, Enzyme) start->prep mix Mix in Reaction Vessel prep->mix decision Select Substrate mix->decision A1 Place in pH-Stat/ Spectrophotometer decision->A1  Z-Phe-OMe B1 Irradiate with UV Lamp (e.g., 365 nm) decision->B1  Z-Phe-ONb A2 Monitor NaOH Titration/ Absorbance vs. Time A1->A2 analyze Analyze Data (Calculate Rate Constant) A2->analyze B2 Take Aliquots at Time Intervals for HPLC B1->B2 B2->analyze end End analyze->end

Figure 2: Generalized experimental workflow for kinetic analysis of ester hydrolysis.

Conclusion and Strategic Recommendations

The hydrolysis kinetics of Z-Phe-OMe and Z-Phe-ONb are not merely different; they are orthogonal. This orthogonality is a powerful tool in complex chemical and biological systems.

  • Choose Z-Phe-OMe when you require a robust, reliable protecting group that can be removed under well-established, bulk conditions using enzymatic or standard chemical hydrolysis. It is ideal for traditional solution-phase or solid-phase peptide synthesis where final deprotection is not required to be spatially or temporally precise.

  • Choose Z-Phe-ONb when the application demands precision and control. Its stability to enzymatic and chemical conditions allows it to be carried through complex synthetic routes or introduced into biological systems. The deprotection can then be triggered "on-demand" with a pulse of light, enabling applications such as light-activated drug delivery, the study of rapid biological processes, or the creation of photolithographic patterns on surfaces.[1]

Understanding the fundamental mechanistic differences is paramount to leveraging these valuable chemical tools to their full potential. The provided protocols offer a validated framework for quantifying their respective hydrolysis kinetics, ensuring reproducible and reliable results in your research and development endeavors.

References

  • PubChem. Z-Phe-ONp | C23H20N2O6 | CID 151025. National Center for Biotechnology Information. [Link]

  • Pascual, P., & Romá, E. (1998). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Pharmaceutical and Biomedical Analysis, 17(4-5), 729–736. [Link]

  • Capps, R. W., & Miles, E. W. (1976). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Biochimica et Biophysica Acta (BBA) - Protein Structure, 452(2), 460-469. [Link]

  • PubChem. N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | C22H26N2O5 | CID 3034056. National Center for Biotechnology Information. [Link]

  • e-PG Pathshala. BSc Chemistry: Mechanism of enzyme catalyst reaction (I) Chymotrypsin. [Link]

  • Mandal, D., & Mondal, J. (2024). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. RSC Advances, 14(21), 14945-14953. [Link]

  • Chemistry LibreTexts. 7.2: Chymotrypsin. [Link]

  • Chen, S. T., & Wang, K. T. (1988). Highly Enantioselective Hydrolysis of (R,S)‐Phenylalanine Isopropyl Ester by Subtilisin Carlsberg. Continuous Synthesis of (S)‐Phenylalanine in a Hollow Fiber/Liquid Membrane Reactor. Journal of the Chinese Chemical Society, 35(5), 357-362. [Link]

  • Open Library Publishing Platform. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC*2580: Introduction to Biochemistry. [Link]

  • Takeda, H., & Yasuda, N. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. U.S.
  • Main, E. R., et al. (2017). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. Journal of the American Chemical Society, 139(48), 17540–17548. [Link]

  • Gisin, B. F., & Breslow, E. (1969). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry, 244(10), 2548-2556. [Link]

  • Andreasson, J. O. L., et al. (2015). Kinetics of nucleotide-dependent structural transitions in the kinesin-1 hydrolysis cycle. Proceedings of the National Academy of Sciences, 112(52), 15873–15878. [Link]

  • Li, Y., et al. (2021). Effect of Enzymatic Hydrolysis on the Zinc Binding Capacity and in vitro Gastrointestinal Stability of Peptides Derived From Pumpkin (Cucurbita pepo L.) Seeds. Frontiers in Nutrition, 8, 660310. [Link]

  • da Silva, F. A., et al. (2024). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Foods, 13(1), 133. [Link]

  • PubChem. Z-Phe-phe-phe-OH | C35H35N3O6 | CID 90473620. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate. National Center for Biotechnology Information. [Link]

  • Cantarella, M., et al. (1992). Enzymatic Ester Hydrolysis in Liquid Two-Phase Systems for the Preparation of L-Phenylalanine. Annals of the New York Academy of Sciences, 672, 414-420. [Link]

  • Reddit. (2024). Which of the following will be more stable (chemical stability). r/OrganicChemistry. [Link]

  • Wragg, D. S., et al. (2019). Kinetics and Mechanism of the Hydrolysis and Rearrangement Processes within the Assembly–Disassembly–Organization–Reassembly Synthesis of Zeolites. Journal of the American Chemical Society, 141(9), 4064–4071. [Link]

  • Erickson, J. R., et al. (2022). A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. RSC Advances, 12(14), 8567–8576. [Link]

  • Cho, H., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 198(2), 251-256. [Link]

  • Das, R. K., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Communications, 10(1), 4337. [Link]

  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105–6109. [Link]

  • García-Mora, P., et al. (2022). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Food Chemistry: X, 14, 100331. [Link]

  • Son, S. J., et al. (1998). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry, 37(18), 4640–4644. [Link]

  • Ibitoye, O. B., et al. (2022). Enzymatic Hydrolysis With Pepsin Enhanced the Nutrient Compositions of Unfractionated Soy Protein Hydrolysate and Its Cell Viability and Nitric Oxide Activities. Food Technology and Biotechnology, 60(4), 459–470. [Link]

  • PubChem. Nitrophenylgalactosides | C12H15NO8 | CID 96647. National Center for Biotechnology Information. [Link]

  • Student Doctor Network Forums. (2014). E vs Z and stability?. [Link]

  • Zhao, Y., et al. (2024). Molecular Informatics, Chemometrics, and Sensory Omics for Constructing an Umami Peptide Cluster Library Across the Entire Lager Beer Brewing Process. Journal of Agricultural and Food Chemistry, 72(7), 3326–3338. [Link]

  • Wikipedia. Amino acid. [Link]

  • Goldenberg, G. J., & McLaren, A. D. (1951). The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations. Journal of the American Chemical Society, 73(4), 1751–1752. [Link]

  • Zboinska, K., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules, 27(18), 6013. [Link]

  • Zadegan, R. M., & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6215–6312. [Link]

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Spectroscopic Validation of Z-L-Phenylalanine 4-Nitrobenzyl Ester: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of IR in Peptide Synthesis

In the synthesis of protected amino acids, Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) represents a critical intermediate. The 4-nitrobenzyl (ONb) group provides orthogonal protection—stable to mild acids but removable via hydrogenolysis or reduction—while the Benzyloxycarbonyl (Z) group protects the amine.

For a researcher, the primary challenge is not just "seeing peaks," but validating the chemical transformation . Did the esterification proceed? Is the starting material (Z-Phe-OH) consumed? Is the product free of solvents?

This guide moves beyond generic spectral lists. It provides a comparative forensic framework to distinguish Z-Phe-ONb from its precursors and analogs using Infrared Spectroscopy (IR).

Structural Deconvolution & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties. The spectrum of Z-Phe-ONb is a superposition of four distinct chemical environments.

The Four "Fingerprint" Zones
  • The Z-Group (Carbamate): A urethane linkage (

    
    ). It exhibits a carbonyl stretch distinct from esters and amides.[1]
    
  • The Phenylalanine Backbone: Provides the chiral center and the primary aliphatic/aromatic C-H framework.

  • The Nitrobenzyl Ester: The "Active" site. This contains the high-frequency ester carbonyl and the highly diagnostic nitro (

    
    ) stretches.
    
  • The Aromatic Systems: Two distinct rings (monosubstituted from Z, para-substituted from ONb) creating complex out-of-plane bending patterns.

The "Smoking Gun" Peaks

The most critical validation marker for this specific molecule is the Nitro Group . If you do not see strong bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ , you do not have the nitrobenzyl ester.

Comparative Spectral Data

The following table contrasts Z-Phe-ONb with its direct precursor (Z-Phe-OH) and a common analog (Z-Phe-OMe) to facilitate reaction monitoring.

Table 1: Diagnostic IR Peak Assignments
Vibrational ModeZ-Phe-ONb (Target)Z-Phe-OH (Precursor)Z-Phe-OMe (Analog)Diagnostic Note
N-H Stretch 3300–3350 cm⁻¹ (Sharp)3300–3350 cm⁻¹3300–3350 cm⁻¹Indicates intact Z-protection.
O-H Stretch Absent 2500–3300 cm⁻¹ (Broad) AbsentKey purity check. Broad "beard" indicates unreacted acid.
Ester C=O 1735–1750 cm⁻¹ Absent1740–1750 cm⁻¹Higher frequency than carbamate.
Carbamate C=O 1690–1710 cm⁻¹1680–1700 cm⁻¹1690–1710 cm⁻¹Often appears as a shoulder or split peak with Ester C=O.
Acid C=O Absent~1710–1730 cm⁻¹AbsentMerges with carbamate in precursor.
Nitro (

) Asym
1515–1530 cm⁻¹ (Strong) AbsentAbsentThe primary ID peak for ONb.
Nitro (

) Sym
1345–1355 cm⁻¹ (Strong) AbsentAbsentConfirms Nitro group presence.
C-O-C Stretch 1150–1250 cm⁻¹Absent (C-O-H instead)1150–1250 cm⁻¹Strong ester character.
Aromatic C-H 700, 750 (Mono) & 800–860 (Para) 700, 750 (Mono)700, 750 (Mono)Para-sub peaks confirm the ONb ring.

Technical Insight: In solid-state (KBr or ATR), the Ester C=O and Carbamate C=O often appear as a doublet in the 1690–1750 region. In Z-Phe-OH, this region is often a single broadened band due to hydrogen bonding of the acid dimer.

Decision Logic for Product Verification

Use the following logic flow to interpret your spectrum during synthesis workup.

IR_Logic Start Start Spectral Analysis Check_OH Check 2500-3300 cm⁻¹ Is there a broad O-H trough? Start->Check_OH Impure_Acid Contamination: Unreacted Z-Phe-OH present Check_OH->Impure_Acid Yes Check_NO2 Check 1520 & 1350 cm⁻¹ Are strong NO₂ peaks present? Check_OH->Check_NO2 No (Sharp NH only) Wrong_Ester Error: Product likely Methyl/Ethyl ester (No Nitro group) Check_NO2->Wrong_Ester No Check_CO Check 1690-1750 cm⁻¹ Is there a doublet or split peak? Check_NO2->Check_CO Yes Amide_Error Ambiguity: Possible Amide/Dimer Check Resolution Check_CO->Amide_Error Single Broad Peak Success VALIDATION SUCCESS Z-Phe-ONb Confirmed Check_CO->Success Distinct Doublet (Ester + Carbamate)

Figure 1: Spectral decision tree for validating Z-Phe-ONb synthesis.

Experimental Protocol: ATR-FTIR

For solid protected amino acids, Attenuated Total Reflectance (ATR) is the preferred industry standard over KBr pellets due to reproducibility and lack of moisture interference.

Methodology
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹ (Sufficient to resolve the Carbonyl doublet).

    • Scans: 16–32 scans.

  • Sample Preparation:

    • Ensure the Z-Phe-ONb product is fully dried (vacuum oven). Residual solvent (EtOAc/DCM) can mask peaks in the 1700 region.

    • Place ~2 mg of solid powder onto the crystal center.

  • Acquisition Workflow:

ATR_Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Load 3. Load Sample (Apply Pressure) Background->Load Scan 4. Sample Scan (16-32 avg) Load->Scan Process 5. Process (Baseline Corr.) Scan->Process

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of solid peptides.

  • Data Processing:

    • Apply Baseline Correction (rubber band method) to flatten the baseline, especially if the particle size causes scattering (sloping baseline).

    • Normalize the highest peak (usually Carbonyl or Nitro) to 1.0 Abs for report generation.

Scientific Interpretation of Causality

Why do the peaks shift? Understanding the physics validates the data.

  • Inductive Effects on Carbonyls: The ester carbonyl in Z-Phe-ONb appears at a higher frequency (~1740 cm⁻¹) compared to a standard alkyl ester. The 4-nitro group on the benzyl ring is strongly electron-withdrawing. It pulls electron density away from the benzyl oxygen, which in turn pulls density from the ester carbonyl carbon. This strengthens the C=O bond (shortens it), increasing its vibrational frequency.

  • Hydrogen Bonding (Solid State): The N-H stretch (~3320 cm⁻¹) and the Carbamate C=O (~1690 cm⁻¹) are lower than their "free" gas-phase values. This is due to intermolecular hydrogen bonding in the crystal lattice (N-H ... O=C), which weakens the bonds and lowers the frequency. If you dissolve the sample in dilute

    
    , these peaks will shift to higher wavenumbers (N-H >3400 cm⁻¹).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (For comparative spectra of nitrobenzyl and phenylalanine derivatives).

  • Sigma-Aldrich (Merck). Product Specification: Z-L-Phenylalanine. (Used for precursor specification comparison).

Sources

Comparative Stability & Performance: Benzyl (OBzl) vs. 4-Nitrobenzyl (ONb) Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists Focus: Boc/Bzl Solid Phase Peptide Synthesis (SPPS) Strategies

Executive Summary: The Stability-Lability Paradox

In Boc chemistry, the side-chain protection of Aspartic acid (Asp) and Glutamic acid (Glu) presents a fundamental chemical paradox. The protecting group must be stable enough to survive repeated exposure to 50% Trifluoroacetic acid (TFA) during N


-Boc removal, yet labile enough to be quantitatively removed by anhydrous Hydrogen Fluoride (HF) at the end of the synthesis.

While the standard Benzyl ester (OBzl) is the workhorse of the industry, it suffers from two critical failure modes in long or difficult sequences:

  • Premature Acidolysis: Gradual loss of the group during TFA cycles.

  • Side Reactions: High propensity for aspartimide formation and carbocation-mediated alkylation of Tyrosine.

The 4-Nitrobenzyl ester (ONb) was engineered specifically to address these deficits. By introducing an electron-withdrawing nitro group, the ester bond is electronically deactivated, significantly increasing stability to TFA and altering the mechanism of final cleavage to prevent alkylation.

Mechanistic Analysis: Electronic Stabilization

The superior performance of ONb over OBzl is rooted in the Hammett substituent effect. The nitro group at the para position is strongly electron-withdrawing (


).
Acid Stability (TFA Resistance)

Acid-catalyzed hydrolysis of benzyl esters typically proceeds via protonation of the carbonyl oxygen followed by cleavage to generate a resonance-stabilized benzyl carbocation.

  • OBzl: The phenyl ring stabilizes the carbocation, making the leaving group "good enough" to leave slowly in 50% TFA.

  • ONb: The

    
     group pulls electron density away from the ring. This destabilizes the transition state leading to the carbocation. Consequently, the rate of acidolysis in 50% TFA is reduced by approximately 100-fold .
    
Suppression of Alkylation (HF Cleavage)

During HF cleavage, OBzl groups generate benzyl carbocations (benzylium ions). These are potent electrophiles that attack the electron-rich phenol ring of Tyrosine (Tyr), forming 3-benzyltyrosine—a difficult-to-separate impurity.

  • ONb Advantage: Because the 4-nitrobenzyl carbocation is highly unstable, the cleavage mechanism shifts from an SN1 (carbocation intermediate) to an SN2 (direct nucleophilic displacement) pathway, particularly when using "Low-High" HF conditions. This virtually eliminates Tyrosine alkylation.

Visualization: Stability & Cleavage Pathways

G cluster_0 Benzyl (OBzl) Instability cluster_1 4-Nitrobenzyl (ONb) Stability OBzl Asp-OBzl Carbo Benzyl Carbocation (Stabilized) OBzl->Carbo TFA (Slow) Loss Premature Loss (in 50% TFA) Carbo->Loss Alkylation Tyr Alkylation (Side Reaction) Carbo->Alkylation Attack on Tyr ONb Asp-ONb Inter Destabilized Transition State ONb->Inter NO2 withdraws e- Clean Clean HF Cleavage (SN2 Mechanism) ONb->Clean HF/DMS (SN2) Stable Stable in 50% TFA Inter->Stable Resists Cleavage

Figure 1: Comparative reaction pathways. OBzl is prone to carbocation formation leading to loss and alkylation. ONb resists carbocation formation, ensuring stability and cleaner cleavage.

Performance Comparison Data

The following data summarizes the stability profiles based on standard Boc-SPPS protocols (Merrifield; Tam et al.).

FeatureBenzyl Ester (OBzl)4-Nitrobenzyl Ester (ONb)Performance Delta
Stability in 50% TFA ~0.02% loss per cycle< 0.0001% loss per cycleONb is ~100x more stable
Tyr Alkylation (in HF) High (10-30% without scavengers)Negligible (< 1%)ONb prevents alkylation
Aspartimide Formation High Risk (esp. Asp-Gly)Moderate RiskONb reduces risk , but cyclohexyl (OcHex) is superior
HF Cleavage Difficulty Easy (Standard HF)Difficult (Requires High HF or Low-High)OBzl is easier to remove
Crystallinity GoodExcellentONb derivatives crystallize well
Critical Note on Aspartimide

While ONb reduces aspartimide formation compared to OBzl due to steric bulk and electronic deactivation, it does not eliminate it. For sequences highly prone to aspartimide (e.g., -Asp-Gly-, -Asp-Ser-), the Cyclohexyl ester (OcHex) is the gold standard, though ONb remains a significant upgrade over OBzl for general use.

Experimental Protocols

Synthesis of Boc-Asp(ONb)-OH

Note: This protocol utilizes the copper-complex method for selective esterification.

  • Reagents: Boc-Asp-OH, 4-nitrobenzyl bromide, Lithium carbonate, DMF.

  • Procedure:

    • Dissolve Boc-Asp-OH (10 mmol) in DMF (30 mL).

    • Add Lithium carbonate (5 mmol) and stir for 10 min.

    • Add 4-nitrobenzyl bromide (10.5 mmol) dropwise.

    • Stir at room temperature for 18 hours.

  • Workup:

    • Dilute with EtOAc, wash with 1M citric acid, water, and brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallize from EtOAc/Hexane.

  • Validation: Check melting point and TLC (ONb derivatives are UV active and distinct).

The "Low-High" HF Cleavage Protocol (Tam Method)

Because ONb is so stable, standard HF cleavage is often insufficient or requires dangerously long reaction times. The "Low-High" method is mandatory for ONb-protected peptides to ensure removal without side reactions.

Step A: Low HF (SN2 Mechanism - Removal of ONb)

This step promotes an SN2 reaction using Dimethyl Sulfide (DMS) as a nucleophile, avoiding carbocations.

  • Mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Mechanism: The high concentration of DMS acts as a base to lower the acidity function (

    
    ) of HF. This prevents SN1 ionization but allows DMS to attack the methyl group of the ester in an SN2 fashion.
    
Step B: High HF (SN1 Mechanism - Final Cleanup)
  • Evaporation: Evaporate HF and DMS under vacuum (keep temp < 0°C).

  • Recharge: Add anhydrous HF : p-Cresol (90 : 10 v/v).

  • Conditions: 0°C for 45-60 minutes.

  • Purpose: This removes any remaining stubborn protecting groups (like Arg(Tos)) that survive Low HF.[1]

Visualization: The Low-High Workflow

Workflow cluster_Low Step 1: Low HF (SN2) cluster_High Step 2: High HF (SN1) Start Peptide-Resin (Asp-ONb / Glu-ONb) LowHF HF / DMS / p-Cresol (25:65:10) Start->LowHF Action1 Cleaves ONb via SN2 NO Carbocations formed LowHF->Action1 Evap Evaporate DMS LowHF->Evap HighHF HF / p-Cresol (90:10) Evap->HighHF Action2 Cleaves Arg(Tos) Final Deprotection HighHF->Action2 Finish Crude Peptide (Precipitate in Ether) HighHF->Finish

Figure 2: The Tam "Low-High" HF procedure. Step 1 specifically targets the removal of ONb esters via a mechanism that prevents side reactions.

Decision Matrix: When to Switch?

Use the following criteria to select the correct ester for your synthesis:

ScenarioRecommended GroupRationale
Short Peptide (< 15 residues) OBzl Cost-effective; premature loss is negligible over few cycles.
Long Peptide (> 30 residues) ONb Prevents cumulative loss of side-chain protection during 30+ TFA cycles.
Contains Tyrosine ONb Critical to prevent 3-benzyltyrosine formation during cleavage.
Contains Asp-Gly / Asp-Ser OcHex Cyclohexyl ester is sterically superior for preventing aspartimide. ONb is better than OBzl, but OcHex is best.
Commercial Production OBzl If the sequence allows, OBzl is significantly cheaper and easier to source.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[2][3] Journal of the American Chemical Society, 105(21), 6442–6455. 
    
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis.[2] Synthesis, 1981(05), 333-356.[2]

  • Houghten, R. A., & Li, C. H. (1979). Reduction of sulfoxides in peptides and proteins. Analytical Biochemistry, 98(1), 36-46. (Context on Methionine/Cysteine handling in HF).

Sources

Analytical Reference & Performance Guide: Z-Phe-4-Nitrobenzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-4-nitrobenzyl ester (Z-Phe-ONb) is a specialized derivative of phenylalanine used primarily as a robust carboxyl-protecting group in peptide synthesis and, less frequently, as a substrate for specific esterases.

It is critical to distinguish this compound from its "active ester" counterpart, Z-Phe-4-nitrophenyl ester (Z-Phe-ONp) . While they share similar nomenclature and elemental composition, their chemical behaviors are diametrically opposed:

  • Z-Phe-ONb (Benzyl): High hydrolytic stability; used to protect the C-terminus during peptide elongation.

  • Z-Phe-ONp (Phenyl): High reactivity; used as an activated intermediate for acylation or as a chromogenic substrate for chymotrypsin kinetics.

This guide provides the definitive elemental analysis reference data for Z-Phe-ONb, compares it against the ONp alternative, and details protocols for validating compound identity.

Part 1: Reference Data & Characterization

Chemical Identity[1][2][3][4]
  • Compound Name: N-Benzyloxycarbonyl-L-phenylalanine 4-nitrobenzyl ester

  • Abbreviation: Z-Phe-ONb

  • Chemical Formula:

    
    
    
  • Molecular Weight: 434.45 g/mol

Elemental Analysis (Combustion Data)

The following table provides the theoretical mass fractions required for validating synthesis purity.

ElementTheoretical Mass (%)Acceptance Tolerance (±0.4%)
Carbon (C) 66.35% 65.95% – 66.75%
Hydrogen (H) 5.10% 4.70% – 5.50%
Nitrogen (N) 6.45% 6.05% – 6.85%
Oxygen (O) 22.10% Calculated by difference

Note on Interpretation: Deviations in Carbon >0.5% often indicate incomplete removal of the benzyl alcohol or solvent (e.g., ethyl acetate). Deviations in Nitrogen often suggest residual coupling reagents (e.g., DCC/DCU) or unreacted starting material.

Structural Characteristics
  • Protecting Group (N-term): Benzyloxycarbonyl (Z/Cbz) – Acid stable, hydrogenolysis labile.

  • Ester Moiety (C-term): 4-Nitrobenzyl (ONb) – Stable to TFA/mild acid; cleaved by reduction (

    
    ) or photolysis (320 nm).
    
  • Solubility: Soluble in DMF, DMSO, DCM, Ethyl Acetate. Insoluble in water.

Part 2: Comparative Performance (ONb vs. ONp)

This section objectively compares Z-Phe-ONb with its primary alternative, Z-Phe-ONp, to guide selection based on application.

Reactivity Profile
FeatureZ-Phe-ONb (Nitrobenzyl) Z-Phe-ONp (Nitrophenyl)
Role Protecting Group (Shield)Active Ester (Sword)
Leaving Group 4-Nitrobenzyl alcohol (

)
4-Nitrophenol (

)
Hydrolysis Rate Very Slow (Stable at pH 7-9)Fast (Spontaneous at pH >8)
Enzyme Kinetics Poor substrate for ChymotrypsinGold Standard for Chymotrypsin (

high)
Cleavage Conditions

,

, or UV light
Nucleophilic attack (Amines) or mild base
Application Decision Logic
  • Choose Z-Phe-ONb if: You are synthesizing a peptide and need the C-terminus to remain intact while you remove N-terminal Boc groups (TFA treatment) or manipulate side chains.

  • Choose Z-Phe-ONp if: You are measuring enzyme activity (Chymotrypsin) or need to couple Z-Phe to another amino acid without using a coupling reagent (EDC/DCC).

Part 3: Experimental Protocols

Protocol A: Sample Preparation for Elemental Analysis (EA)

Objective: Ensure volatile solvents do not skew Carbon/Hydrogen ratios.

  • Recrystallization: Dissolve crude Z-Phe-ONb in minimal hot ethanol/ethyl acetate. Allow to cool slowly to

    
    . Filter crystals.[1][2]
    
  • Drying: Place crystals in a vacuum drying pistol over

    
     at 
    
    
    
    for 12 hours.
    • Why? Nitrobenzyl esters can trap solvent in the crystal lattice.

  • Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Fold the capsule tightly to exclude air pockets.

  • Combustion: Run on a CHNS analyzer (e.g., Elementar vario) using a combustion temperature of

    
     (ensure complete oxidation of the nitro group).
    
Protocol B: Hydrolytic Stability Differentiation (TLC Assay)

Objective: Rapidly distinguish between ONb (Stable) and ONp (Active) esters if labels are lost.

  • Plate: Silica Gel 60

    
    .[1]
    
  • Solvent: Chloroform:Methanol (9:1).

  • Sample Prep: Dissolve 1 mg of unknown in 100

    
    L DMF. Add 10 
    
    
    
    L of 1M NaOH (aq).
  • Observation:

    • Immediate Yellow Color: Indicates Z-Phe-ONp . The base hydrolyzes the ester, releasing p-nitrophenolate (intense yellow).

    • No/Slow Color Change: Indicates Z-Phe-ONb . The benzyl ester is stable to rapid alkaline hydrolysis at room temperature; the released alcohol is colorless.

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the divergent chemical pathways for the Nitrobenzyl (ONb) vs. Nitrophenyl (ONp) esters, highlighting why they are used for different applications.

ReactivityPathways Start Z-Phe-X Ester ONb Z-Phe-ONb (Nitrobenzyl) Start->ONb X = -OCH2-C6H4-NO2 ONp Z-Phe-ONp (Nitrophenyl) Start->ONp X = -O-C6H4-NO2 Stable Stable to Base/Nucleophiles (Protecting Group) ONb->Stable Cleavage Cleavage: H2/Pd or UV Stable->Cleavage Result_ONb Product: Z-Phe-OH (Intact Peptide Chain) Cleavage->Result_ONb Active Reactive to Nucleophiles (Active Ester) ONp->Active Attack Attack by Amine (R-NH2) or Enzyme Active Site Active->Attack Result_ONp Product: Z-Phe-NH-R or Chromogenic Signal Attack->Result_ONp

Figure 1: Reactivity divergence. The extra methylene group (


) in the Nitrobenzyl ester (top path) confers stability, making it a protecting group. The direct attachment of the phenyl ring in the Nitrophenyl ester (bottom path) creates resonance instability, making it an active leaving group.

References

  • Organic Syntheses. (1947).[2] p-Nitrobenzyl Acetate (General procedure for nitrobenzyl ester synthesis). Organic Syntheses, Coll.[2] Vol. 3, p.652. [Link]

  • Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • University of Padua. (2024). Elemental Analysis Technical Resources (Combustion Method Standards).[Link]

Sources

benchmarking enzymatic specificity using Z-Phe-ONb derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of enzymatic specificity using Z-Phe-ONb (N-Carbobenzyloxy-L-phenylalanine 4-nitrobenzyl ester) derivatives.

While Z-Phe-ONp (p-nitrophenyl ester) and Z-Phe-pNA (p-nitroanilide) are standard chromogenic substrates for rapid screening, Z-Phe-ONb occupies a critical niche in characterizing esterase activity , protecting group stability , and enantioselectivity where the leaving group electronics and sterics must mimic synthetic intermediates (e.g., in biocatalytic deprotection).

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Role of Z-Phe-ONb

In enzymatic benchmarking, the choice of leaving group dictates the sensitivity and relevance of the assay. Z-Phe-ONb is a specific ester substrate used primarily to probe the S1' subsite specificity of serine proteases (e.g., Chymotrypsin, Subtilisin) and esterases.

Unlike the highly labile p-nitrophenyl (ONp) esters which often yield "false positives" due to spontaneous hydrolysis or lack of steric demand, the p-nitrobenzyl (ONb) moiety provides a more stable, sterically demanding probe that better mimics "real-world" synthetic intermediates used in peptide synthesis and prodrug activation.

Strategic Selection: When to use Z-Phe-ONb?
FeatureZ-Phe-ONb (p-Nitrobenzyl)Z-Phe-ONp (p-Nitrophenyl)Z-Phe-pNA (p-Nitroanilide)
Primary Application Biocatalysis, Deprotection Studies, Esterase ProfilingHigh-Throughput Screening (HTS), Rapid KineticsProtease Specificity (Amidase activity)
Leaving Group p-Nitrobenzyl alcoholp-Nitrophenolp-Nitroaniline
Reactivity Moderate (Stable)High (Labile, prone to spontaneous hydrolysis)Low (Requires specific amidase activity)
Detection HPLC (Preferred) or UV (265–275 nm)Colorimetric (405–410 nm, Yellow)Colorimetric (405–410 nm, Yellow)
Steric Demand High (Benzylic methylene adds bulk)ModerateLow

Mechanistic Basis of Specificity

To benchmark specificity accurately, one must understand the interaction between the Z-Phe-ONb substrate and the enzyme's active site.

  • S1 Pocket (Z-Phe): The hydrophobic benzyl side chain of Phenylalanine targets the S1 specificity pocket (e.g., the hydrophobic deep pocket of Chymotrypsin).

  • S1' Pocket (ONb): The p-nitrobenzyl group interacts with the S1' leaving group pocket. The methylene bridge (-CH2-) in the ONb group pushes the aromatic ring further out compared to ONp, probing the depth and steric tolerance of the S1' region.

Pathway Visualization: Hydrolysis Mechanism

The following diagram illustrates the differential processing of ONb vs. ONp substrates.

G Enzyme Enzyme (Serine Protease/Esterase) ES_Complex E-S Complex (Michaelis Complex) Enzyme->ES_Complex Substrate_ONb Substrate: Z-Phe-ONb (Stable Ester) Substrate_ONb->ES_Complex Slower Binding (Steric fit) Substrate_ONp Substrate: Z-Phe-ONp (Activated Ester) Substrate_ONp->ES_Complex Fast Binding AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation (k2) Product_Acid Product 1: Z-Phe-OH AcylEnzyme->Product_Acid Deacylation (k3, H2O) Product_LG_ONb Leaving Group: p-Nitrobenzyl Alcohol (UV @ 275nm) AcylEnzyme->Product_LG_ONb Release (ONb) Product_LG_ONp Leaving Group: p-Nitrophenol (Vis @ 405nm) AcylEnzyme->Product_LG_ONp Release (ONp)

Figure 1: Comparative hydrolysis pathway. Note that Z-Phe-ONb release requires UV detection or HPLC separation, unlike the direct visual readout of ONp.

Experimental Protocol: Benchmarking Kinetics

Objective: Determine the specificity constants (


, 

, and

) for Z-Phe-ONb hydrolysis.

Critical Note on Detection: Unlike p-nitrophenol (yellow), p-nitrobenzyl alcohol is not visibly colored. It absorbs in the UV range (


 nm). Because the substrate (Z-Phe-ONb) also absorbs in this region, HPLC analysis  is the gold standard for accuracy to separate substrate from product.
Method A: HPLC Discontinuous Assay (Gold Standard)

Use this method for precise quantification and when background UV absorption is high.

Reagents
  • Substrate Stock: 100 mM Z-Phe-ONb in DMSO (Store at -20°C).

  • Buffer: 50 mM Tris-HCl, pH 7.5 (or pH optimized for enzyme), 10 mM CaCl

    
     (for stability).
    
  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Internal Standard: Benzoic acid or Tryptophan (optional, for HPLC normalization).

Workflow
  • Preparation: Prepare a range of substrate concentrations (e.g., 0.1

    
     to 10 
    
    
    
    ). Typical range: 10
    
    
    M – 2 mM.
  • Incubation:

    • Mix 90

      
      L Buffer + 10 
      
      
      
      L Substrate Stock.
    • Initiate with 1-5

      
      L Enzyme solution.
      
    • Incubate at 25°C or 37°C in a thermomixer.

  • Sampling: At defined time points (e.g., 1, 2, 5, 10 min), remove 20

    
    L aliquots.
    
  • Quenching: Immediately add aliquot to 80

    
    L Quenching Solution. Vortex.
    
  • Analysis: Inject 10

    
    L onto RP-HPLC (C18 Column).
    
    • Gradient: 10-90% Acetonitrile/Water (+0.1% TFA) over 15 min.

    • Detection: UV at 275 nm.

    • Quantification: Integrate the peak for p-nitrobenzyl alcohol (product) relative to the internal standard.

Method B: Continuous UV Spectrophotometry (Screening)

Use this method for rough estimates only if the spectrophotometer has high UV precision.

  • Wavelength: Monitor

    
    Absorbance at 275 nm .
    
  • Blanking: You MUST run a "No Enzyme" control to subtract the spontaneous hydrolysis rate (though ONb is relatively stable).

  • Interference: The "Z" (Cbz) group and Phenylalanine side chain absorb at ~257 nm. Ensure the detector is linear and not saturated by the substrate background.

Data Analysis & Interpretation

Calculate the initial velocity (


) for each substrate concentration. Fit the data to the Michaelis-Menten equation:


Benchmarking Metrics
MetricSignificance for Z-Phe-ONb

(Affinity)
Reflects the binding energy of the Z-Phe moiety in the S1 pocket and the ONb group in the S1' pocket. A lower

vs. Z-Phe-OMe indicates favorable hydrophobic interactions with the benzyl ester.

(Turnover)
Measures the rate of acylation (leaving group departure). If

(ONb) <<

(ONp), the chemical step (acylation) is rate-limiting due to the poorer leaving group ability of benzyl alcohol.
Specificity Constant (

)
The ultimate measure of enzymatic efficiency. Use this to compare mutant enzymes or different substrates.[1]

Troubleshooting & Validation

Self-Validating System:

  • Solvent Effects: Z-Phe-ONb is hydrophobic. Ensure DMSO concentration is <5% (v/v) to prevent enzyme denaturation. Always run a "Solvent Only" control.

  • Spontaneous Hydrolysis: Run a buffer-only control. If the rate of spontaneous hydrolysis is >10% of the enzymatic rate, the data is invalid. Correction: ONb esters are stable; if you see high background, check for contamination with ONp or free acid.

  • Inner Filter Effect: In UV assays, high substrate concentration can absorb all light. If the curve flattens prematurely at high [S], dilute the system or switch to HPLC.

Workflow Logic Diagram

Workflow Start Start: Select Substrate Decision Is the Enzyme an Amidase or Esterase? Start->Decision Amidase Amidase (Protease) Decision->Amidase Protease Esterase Esterase / Lipase Decision->Esterase Esterase Use_pNA Use Z-Phe-pNA (Chromogenic, 405nm) Amidase->Use_pNA Check_Stability Is Substrate Stability Critical? Esterase->Check_Stability Use_ONp Use Z-Phe-ONp (Fast, Unstable, 400nm) Check_Stability->Use_ONp No (Rapid Screen) Use_ONb Use Z-Phe-ONb (Stable, HPLC/UV 275nm) Check_Stability->Use_ONb Yes (Precise/Biocatalysis) Validation Validate with HPLC (Method A) Use_ONb->Validation Required

Figure 2: Decision tree for substrate selection in enzymatic benchmarking.

References

  • Moore, J. C., & Arnold, F. H. (1996). Directed evolution of a para-nitrobenzyl esterase for aqueous-organic solvents. Nature Biotechnology, 14, 458–467.[1] Link

    • Context: Establishes the use of p-nitrobenzyl (ONb)
  • Schmidt, M., & Bornscheuer, U. T. (2005).[2] High-throughput assays for lipases and esterases. Biomolecular Engineering, 22(1-3), 51-56. Link

    • Context: Discusses the limitations of chromogenic surrogates and the necessity of validating with "true" substrates like ONb deriv
  • Bisswanger, H. (2014). Enzyme Assays. Perspectives in Science, 1(1-6), 41-55. Link

    • Context: General protocols for Michaelis-Menten kinetics and handling ester substr
  • Sigma-Aldrich. (n.d.). Z-Phe-ONp Product Information. Link

    • Context: Provides physical property comparisons for Z-Phe derivatives (Note: Z-Phe-ONb is often custom synthesized or listed under specialty catalogs, referenced here via the standard ONp analogue for baseline properties).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Z-L-phenylalanine 4-nitrobenzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biochemical research, intermediates like Z-L-phenylalanine 4-nitrobenzyl ester are fundamental building blocks, particularly in peptide synthesis.[1] While their utility in the lab is clear, their journey does not end upon reaction completion. A commitment to safety and environmental stewardship necessitates a rigorous and well-documented protocol for the disposal of surplus materials and contaminated waste.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Z-L-phenylalanine 4-nitrobenzyl ester. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring that researchers, scientists, and laboratory managers can implement a disposal plan that is not only compliant but also scientifically sound.

Part 1: Hazard Assessment & Core Principles

The primary driver for a specialized disposal protocol is the chemical nature of the compound itself. Z-L-phenylalanine 4-nitrobenzyl ester belongs to the family of nitroaromatic compounds (NACs). This chemical class is recognized for its potential environmental persistence and hazardous characteristics.[2] Many NACs are listed as priority pollutants due to their toxicity to various organisms and recalcitrance to biodegradation.[2][3] Therefore, the core principle of our disposal strategy is containment and controlled destruction to prevent environmental release. Under no circumstances should this compound or its residues be disposed of in standard trash or down the sanitary sewer.[4][5]

Key Safety Data Summary

CharacteristicInformationRationale for Disposal Protocol
Chemical Class Nitroaromatic CompoundNACs can be toxic and environmentally persistent, requiring hazardous waste streams.[2][6]
Physical State Solid PowderProper handling is needed to avoid generating dust, which can be inhaled or contaminate surfaces.[7][8]
Incompatible Materials Strong oxidizing agentsWaste must be segregated to prevent potentially hazardous reactions in the waste container.[9][10]
Primary Hazard Environmental ToxicityThe primary goal is to prevent release into the environment through controlled disposal.[2][11]

Part 2: The Disposal Workflow: An Illustrated Protocol

The following workflow provides a logical sequence for managing Z-L-phenylalanine 4-nitrobenzyl ester waste from generation to final disposal. This process ensures safety at each stage and compliance with institutional and regulatory standards.

DisposalWorkflow cluster_prep Phase 1: At the Bench cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Secure Storage cluster_disposal Phase 4: Final Disposition A Step 1: Don PPE (Goggles, Lab Coat, Gloves) B Step 2: Prepare Labeled Hazardous Waste Container (Solid or Liquid as needed) A->B C Step 3: Collect Waste - Sweep solid powder carefully. - Collect contaminated items (e.g., weigh boats, gloves). - Transfer into designated container. B->C D Step 4: Seal Container Tightly C->D E Step 5: Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) D->E F Step 6: Contact EHS Office for Waste Pickup Request E->F G Step 7: EHS Coordinates with Licensed Contractor for Incineration/Final Disposal F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.